molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B128216
CAS No.: 151665-85-9
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Overview of its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core basic properties of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental data for certain properties, this document outlines established protocols for their determination, providing a framework for laboratory investigation.

Physicochemical Properties

PropertyValueSource
CAS Number 151665-85-9[1]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
Purity 95%[1]

Determination of Basic Properties: Experimental Protocols

The basicity of a compound, quantified by its pKa value, and its aqueous solubility are critical parameters in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The following are detailed, generalized protocols for the experimental determination of these properties for nitrogen-containing heterocyclic compounds like this compound.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring pH changes in a solution upon the addition of a titrant.

Materials and Equipment:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (deionized or distilled)

  • pH meter with a calibrated electrode

  • Automatic burette or precision manual burette

  • Stir plate and stir bar

  • Beaker or titration vessel

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of water. The concentration should be suitable for accurate pH measurement.

  • Titration Setup: Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.

  • Acidification: Add a stoichiometric excess of the standardized HCl solution to fully protonate the amine nitrogens in the molecule.

  • Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point(s), where a sharp change in pH occurs.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a diprotic base, two pKa values may be observed.

Protocol for Aqueous Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.

Materials and Equipment:

  • This compound sample (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Small vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a proper calibration curve.[2][3] The measured concentration represents the thermodynamic solubility of the compound.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining aqueous solubility.

G Workflow for Aqueous Solubility Determination (Shake-Flask Method) A 1. Sample Preparation Add excess solid compound to buffer B 2. Equilibration Agitate at constant temperature (24-72h) A->B C 3. Phase Separation Centrifuge or let stand to settle solid B->C D 4. Sample Collection & Filtration Withdraw and filter supernatant C->D E 5. Quantification Analyze filtrate by HPLC or LC-MS D->E F Result: Thermodynamic Solubility E->F

Caption: Shake-Flask Method Workflow.

References

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Guide on its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the potential mechanism of action of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. Due to a lack of specific studies on this exact molecule, this document focuses on the well-characterized activities of structurally related octahydro-1H-pyrido[1,2-a]pyrazine derivatives, which strongly suggest a potential role as opioid receptor modulators.

Executive Summary

Direct pharmacological data on this compound is not extensively available in current scientific literature. However, research on the closely related octahydro-1H-pyrido[1,2-a]pyrazine scaffold has identified potent and selective antagonism of the mu (µ)-opioid receptor as a primary mechanism of action.[1][2][3] This guide will detail the findings on these analogs, presenting a likely framework for the biological activity of this compound.

The Pyrido[1,2-a]pyrazine Scaffold and Opioid Receptor Modulation

The pyrido[1,2-a]pyrazine scaffold has been investigated as a rigid molecular template in the design of ligands for various G-protein coupled receptors. Notably, a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been synthesized and evaluated for their activity at the human mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2][3]

Mu-Opioid Receptor Antagonism

Studies have revealed that compounds featuring the octahydro-1H-pyrido[1,2-a]pyrazine core can act as potent antagonists of the µ-opioid receptor.[1][2][3] This antagonism is characterized by high binding affinity and the ability to inhibit the functional response induced by µ-opioid receptor agonists. The most potent compound identified in these studies, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), demonstrated sub-nanomolar affinity for the µ-opioid receptor and potent antagonist activity in in vitro functional assays.[2]

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional antagonist activities (IC50) of a key octahydro-1H-pyrido[1,2-a]pyrazine derivative at the human opioid receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
Compound 36 µ-opioid0.471.8
δ-opioid>1000-
κ-opioid>1000-

Data sourced from Le Bourdonnec et al., J. Med. Chem. 2006.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of octahydro-1H-pyrido[1,2-a]pyrazine derivatives.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the compounds for the human µ, δ, and κ opioid receptors.

  • Cell Lines: CHO (Chinese Hamster Ovary) cells stably expressing the respective human opioid receptors.

  • Radioligands:

    • µ-opioid receptor: [³H]diprenorphine

    • δ-opioid receptor: [³H]naltrindole

    • κ-opioid receptor: [³H]U69,593

  • Procedure:

    • Cell membranes from the engineered CHO cells were prepared.

    • A constant concentration of the specific radioligand was incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • The Ki values were calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Activity Assay ([³⁵S]GTPγS Binding Assay)
  • Objective: To assess the functional activity of the compounds as antagonists at the µ-opioid receptor.

  • Principle: This assay measures the activation of G-proteins, which is a downstream event following receptor agonism. Antagonists will inhibit the agonist-induced G-protein activation.

  • Procedure:

    • Cell membranes from CHO cells expressing the human µ-opioid receptor were used.

    • The membranes were incubated with a known µ-opioid receptor agonist (e.g., DAMGO) in the presence of varying concentrations of the test compound.

    • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, was added to the mixture.

    • Upon G-protein activation by the agonist, [³⁵S]GTPγS binds to the Gα subunit.

    • The reaction was terminated, and the bound [³⁵S]GTPγS was separated from the unbound.

    • The amount of bound [³⁵S]GTPγS was measured by scintillation counting.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, was determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for determining antagonist activity.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Converts K_efflux ↑ K⁺ Efflux K_channel->K_efflux Causes Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Pyrido[1,2-a]pyrazine (e.g., Compound 36) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Ca_influx ↓ Ca²⁺ Influx cAMP->Ca_influx Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Mu-opioid receptor signaling pathway and the inhibitory action of a pyrido[1,2-a]pyrazine antagonist.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A CHO cell membranes expressing µ-opioid receptor E Incubate A, B, C, and D together A->E B Test Compound (Pyrido[1,2-a]pyrazine derivative) B->E C µ-Opioid Agonist (e.g., DAMGO) C->E D [³⁵S]GTPγS D->E F Separate bound and free [³⁵S]GTPγS E->F G Quantify bound [³⁵S]GTPγS (Scintillation Counting) F->G H Determine IC50 value G->H

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay to determine antagonist activity.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the robust findings on structurally similar octahydro-1H-pyrido[1,2-a]pyrazine derivatives provide a strong indication of its potential biological activity. The potent and selective µ-opioid receptor antagonism observed in these analogs suggests that this compound may also function as a modulator of the opioid system. Further research, including binding and functional assays with the specific compound, is necessary to definitively elucidate its mechanism of action and therapeutic potential.

References

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Guide to its Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a bicyclic heterocyclic compound. Due to the limited availability of public data on this specific isomer, this document leverages information on closely related analogs, particularly its isomer Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, to detail its synthesis, spectroscopic characterization, and potential biological significance. The guide includes detailed experimental protocols, tabulated quantitative data for analogous compounds, and workflow diagrams to facilitate understanding and further research into this class of molecules.

Introduction

This compound is a saturated bicyclic lactam belonging to the broader class of pyrido[1,2-a]pyrazines. This scaffold is of significant interest in medicinal chemistry due to its rigid conformational structure, which can lead to high-affinity interactions with biological targets. While public domain information specifically detailing the discovery and isolation of the 6-oxo isomer is scarce, the octahydro-1H-pyrido[1,2-a]pyrazine core has been explored for its potential as a scaffold for various therapeutic agents. Notably, derivatives of this core structure have been investigated as potent mu-opioid receptor antagonists, highlighting their potential in pain management and addiction therapies.[1]

This guide will focus on providing a foundational understanding of this compound by presenting a representative synthetic route and characterization data derived from its close structural analogs.

Synthesis and Isolation

Experimental Protocol: Synthesis of the Hexahydropyrido[1,2-a]pyrazinone Scaffold

This protocol is adapted from established methods for the synthesis of related bicyclic piperazinones.

Materials:

  • 2-(Piperidin-2-yl)ethan-1-amine

  • Ethyl 2-oxoacetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reductive Amination:

    • Dissolve 2-(Piperidin-2-yl)ethan-1-amine (1.0 eq) in dichloromethane (DCM).

    • Add ethyl 2-oxoacetate (1.1 eq) to the solution and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude amino ester intermediate.

  • Lactam Cyclization:

    • Dissolve the crude amino ester in methanol.

    • Add a solution of sodium methoxide in methanol (1.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

Specific experimental data for this compound is not available in the public domain. The following tables summarize the expected physicochemical properties and spectroscopic data based on its chemical structure and data from its isomer, Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.[2]

Physicochemical Properties
PropertyValueSource
CAS Number 151665-85-9[3]
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [2][3]
Appearance Expected to be a colorless oil or solidInferred
Spectroscopic Data (Based on Analogous Compounds)

The following data is predictive and based on the analysis of structurally similar compounds.[2]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.5 - 3.8m2H-N-CH₂ -CO-
3.2 - 3.4m1H-N-CH - (ring junction)
2.8 - 3.1m2H-CH₂ -N- (piperidine ring)
2.5 - 2.7m2H-CH₂ -N- (piperazine ring)
1.2 - 1.9m6HPiperidine ring protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~168C=O (Amide carbonyl)
~60-N-C H- (ring junction)
~55-N-C H₂-CO-
~45-50Piperidine and Piperazine -C H₂-N-
~20-30Piperidine -C H₂-

Table 3: Predicted Mass Spectrometry Data

Ionization MethodExpected m/zFragment Description
ESI+155.1182[M+H]⁺
ESI+177.0999[M+Na]⁺
EI154Molecular Ion [M]⁺
EI125, 97, 83Key Fragments from ring cleavage

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3300-3500N-H stretch (if secondary amine present)
~2850-2950C-H stretch (alkane)
~1650-1700C=O stretch (amide)

Diagrams and Workflows

Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 2-(Piperidin-2-yl)ethan-1-amine + Ethyl 2-oxoacetate B Reductive Amination (STAB, DCM) A->B C Crude Amino Ester Intermediate B->C D Lactam Cyclization (NaOMe, MeOH) C->D E Crude Product D->E F Flash Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: General workflow for the synthesis and purification of the target compound.

Potential Biological Interaction Pathway

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as mu-opioid receptor antagonists.[1] The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by such a compound.

G cluster_membrane Cell Membrane receptor Mu-Opioid Receptor (GPCR) g_protein Gi/o Protein Activation receptor->g_protein compound Pyrido[1,2-a]pyrazine Derivative (Antagonist) compound->receptor Blocks agonist Endogenous Opioid (e.g., Endorphin) agonist->receptor Activates ac Adenylyl Cyclase Inhibition g_protein->ac camp ↓ cAMP Levels ac->camp downstream Cellular Response (e.g., Analgesia) camp->downstream

Caption: Hypothetical antagonism of the mu-opioid receptor signaling pathway.

Conclusion

This compound represents a structurally interesting yet under-characterized molecule. This guide provides a foundational framework for its synthesis and characterization by leveraging data from close structural analogs. The potential for this scaffold to interact with significant biological targets, such as the mu-opioid receptor, warrants further investigation into its specific biological activities and therapeutic potential. The provided protocols and data serve as a valuable resource for researchers aiming to explore this and related classes of compounds in the fields of medicinal chemistry and drug discovery.

References

Spectroscopic Data for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on presenting data from structurally similar analogs to offer a valuable reference point. The guide details methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and presents the available data in a structured format for comparative analysis.

Spectroscopic Data of Analogous Compounds

While direct experimental spectroscopic data for this compound is scarce, the analysis of structurally related compounds provides significant insight into its expected spectral characteristics. The following tables summarize available data for key analogs.

Table 1: ¹H NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine Analogs
CompoundSolventChemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-a]pyrazine-Reported to be consistent with the structure.[1]
2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazine-9a-carbaldehydeCDCl₃Signals referred to the main rotamer.[2]
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanolD₂O4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H).[2]

Note: Specific chemical shift values and multiplicities for (R)-Octahydro-pyrido[1,2-a]pyrazine are not detailed in the available certificate of analysis but are stated to be consistent with the proposed structure.[1]

Table 2: ¹³C NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine Analogs
CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data.[1]
2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazine-9a-carbaldehydeCDCl₃Signals are referred to the main rotamer: 156.7 (C), 139.4 (C), 139.0 (C), 128.9 (CH), 128.8 (CH), 128.7 (CH), 126.9 (CH), 126.6 (CH), 126.5 (CH), 63.0 (CH₂), 59.8 (CH₂), 57.3 (CH₂), 55.5 (C), 53.8 (CH₂), 48.8 (CH₂), 42.34 (CH₂), 36.60 (CH₂).[2]
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanolD₂O55.8 (C), 55.1 (CH₂), 48.1 (CH₂), 47.7 (CH₂), 43.5 (CH₂).[2]

Note: While Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- is indexed in the NIST WebBook, the publicly available data does not include ¹³C NMR information.[1]

Table 3: Significant IR Absorption Bands of Bicyclic Piperazinones and Related Analogs
CompoundSample PhaseSignificant Absorption Bands (cm⁻¹)Functional Group
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedExpected in the region of 1650-1700 cm⁻¹.[1]C=O (Amide)
Octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4-onesNot SpecifiedConfigurations assigned based on IR and NMR spectra.[3]C=O (Amide)

Note: The presence of an amide carbonyl group in these analogs suggests that this compound would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹.[1]

Table 4: Mass Spectrometry Data of Related Heterocyclic Compounds
CompoundIonization MethodKey m/z valuesNotes
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Electron IonizationMolecular Weight: 154.17.[4]The molecular ion peak is expected at m/z 154.
Octahydropyrrolo(1,2-a)pyrazineGC-MSMolecular Weight: 126.20.[5]The molecular ion peak is expected at m/z 126.
2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazine-9a-carbaldehydeESI+[M+H]⁺: 499.3070.[2]High-resolution mass spectrometry data.

Note: The molecular weight of this compound is approximately 154.21 g/mol , which would correspond to the molecular ion peak in its mass spectrum.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.[1]

Methodology:

  • Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1]

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a Bruker DRX-400 or equivalent.[1]

  • Data Acquisition: For ¹H NMR, the spectral width is typically set to 10-15 ppm. For ¹³C NMR, the spectral width is typically set to 200-220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Methodology:

  • Sample Preparation:

    • Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).[1]

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[1]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology:

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different techniques.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Unknown_Compound Unknown Compound MS Mass Spectrometry (MS) Unknown_Compound->MS IR Infrared (IR) Spectroscopy Unknown_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Compound->NMR MW_Formula Molecular Weight & Possible Formula MS->MW_Formula Func_Groups Functional Groups IR->Func_Groups Connectivity Connectivity & Stereochemistry NMR->Connectivity Proposed_Structure Proposed Structure MW_Formula->Proposed_Structure Func_Groups->Proposed_Structure Connectivity->Proposed_Structure Structure_Validation Structure Validation Proposed_Structure->Structure_Validation

Caption: A general workflow for the spectroscopic elucidation of an unknown chemical structure.

Spectroscopic_Relationships cluster_techniques Spectroscopic Methods cluster_information Derived Structural Information MS Mass Spectrometry Info_MW Molecular Weight Elemental Formula MS->Info_MW IR IR Spectroscopy Info_FG Functional Groups (C=O, N-H, etc.) IR->Info_FG NMR_1H ¹H NMR Info_Proton Proton Environments Neighboring Protons NMR_1H->Info_Proton NMR_13C ¹³C NMR Info_Carbon Carbon Environments (CH, CH₂, CH₃, C) NMR_13C->Info_Carbon NMR_2D 2D NMR (COSY, HSQC, HMBC) Info_Connectivity H-H Connectivity C-H Connectivity Long-range C-H Connectivity NMR_2D->Info_Connectivity Info_Proton->Info_Connectivity Info_Carbon->Info_Connectivity

Caption: Logical relationships between spectroscopic techniques and the structural information they provide.

References

Technical Guide: 1,2,3,4,7,8,9,9a-Octahydropyrid[1,2-a]pyrazin-6-one Hydrochloride (CAS No. 151665-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical identified by CAS number 151665-85-9. This compound, 1,2,3,4,7,8,9,9a-octahydropyrid[1,2-a]pyrazin-6-one hydrochloride, is a heterocyclic organic molecule primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its significance lies in its role as a building block for novel 6-fused heteroaryl dihydropyrimidines, a class of molecules investigated as potent inhibitors of the Hepatitis B Virus (HBV) capsid protein. This guide consolidates the available chemical information, its application in drug discovery, and provides context for its use in synthetic chemistry.

Chemical Information

Identification
PropertyValue
CAS Number 151665-85-9
Chemical Name 1,2,3,4,7,8,9,9a-Octahydropyrid[1,2-a]pyrazin-6-one hydrochloride
Molecular Formula C₈H₁₄N₂O · HCl
Molecular Weight 190.67 g/mol
Canonical SMILES C1CCN2C(CCC2)C(=O)N1.Cl
InChI Key Not available
Physicochemical Properties
PropertyValue (Computed/General)
Molecular Weight (Free Base) 154.21 g/mol
Topological Polar Surface Area 32.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solvents.

Synthesis and Manufacturing

A detailed, experimentally verified synthesis protocol for 1,2,3,4,7,8,9,9a-octahydropyrid[1,2-a]pyrazin-6-one hydrochloride (CAS 151665-85-9) is not publicly available. The synthesis is attributed to Ghelardini C. et al. in the patent application WO 2009/103176, however, the full text providing the experimental details could not be retrieved.

Based on general principles of organic synthesis for similar heterocyclic structures, a plausible synthetic route can be conceptualized. This would likely involve the cyclization of a piperidine-based precursor.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Piperidine-2-carboxylic acid derivative Piperidine-2-carboxylic acid derivative Amide Formation Amide Formation Piperidine-2-carboxylic acid derivative->Amide Formation 1. Aminoethylating agent Aminoethylating agent Aminoethylating agent->Amide Formation Intramolecular Cyclization Intramolecular Cyclization Amide Formation->Intramolecular Cyclization 2. Heat/Catalyst Salt Formation Salt Formation Intramolecular Cyclization->Salt Formation 3. HCl CAS 151665-85-9 CAS 151665-85-9 Salt Formation->CAS 151665-85-9

Plausible synthetic pathway for the core structure.

Role in Drug Discovery and Development

The primary documented application of CAS 151665-85-9 is as a crucial intermediate in the synthesis of novel 6-fused heteroaryl dihydropyrimidines. These compounds are under investigation as potential therapeutics for Hepatitis B Virus (HBV) infection.

Mechanism of Action of Final Products

The final drug candidates synthesized using 1,2,3,4,7,8,9,9a-octahydropyrid[1,2-a]pyrazin-6-one hydrochloride target the HBV capsid protein.[2] The capsid protein is essential for multiple stages of the viral lifecycle, including the encapsidation of the pregenomic RNA, which is a prerequisite for viral DNA replication.[2] By interfering with the normal assembly of the viral capsid, these inhibitors can disrupt the formation of viable virus particles.

Synthetic Workflow in HBV Inhibitor Synthesis

The hydrochloride salt of 1,2,3,4,7,8,9,9a-octahydropyrid[1,2-a]pyrazin-6-one serves as a key reactant in a multi-component reaction to construct the final dihydropyrimidine core of the HBV inhibitors.

G CAS 151665-85-9 CAS 151665-85-9 Multicomponent Reaction Multicomponent Reaction CAS 151665-85-9->Multicomponent Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Multicomponent Reaction Acetoacetate Ester Acetoacetate Ester Acetoacetate Ester->Multicomponent Reaction HBV Capsid Inhibitor HBV Capsid Inhibitor Multicomponent Reaction->HBV Capsid Inhibitor Biginelli-type Condensation

Workflow for the use of CAS 151665-85-9 in synthesis.

Biological Activity

There is no publicly available data on the direct biological activity of 1,2,3,4,7,8,9,9a-octahydropyrid[1,2-a]pyrazin-6-one hydrochloride. Its biological relevance is currently understood only through its role as a precursor to the aforementioned HBV capsid inhibitors.

Safety and Handling

Detailed safety and toxicology data for CAS number 151665-85-9 are not available. As with any chemical intermediate, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1,2,3,4,7,8,9,9a-Octahydropyrid[1,2-a]pyrazin-6-one hydrochloride (CAS 151665-85-9) is a valuable chemical intermediate, particularly in the field of antiviral drug discovery. Its application in the synthesis of novel Hepatitis B Virus capsid inhibitors highlights its importance to medicinal chemists and researchers in this area. While detailed experimental data on the compound itself is sparse in the public domain, its utility as a synthetic building block is clearly established. Further research into its own potential biological activities and the publication of its detailed synthesis and physicochemical properties would be beneficial to the scientific community.

References

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a heterocyclic scaffold with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related analogs to provide insights into its synthesis, spectroscopic characterization, and potential biological activities. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

The pyrido[1,2-a]pyrazine ring system is a key structural motif found in a variety of biologically active compounds. The fusion of a pyridine and a pyrazine ring creates a rigid bicyclic structure that can be strategically functionalized to interact with various biological targets. This review focuses on the saturated derivative, this compound, and explores its chemical properties and potential pharmacological relevance by examining its structural analogs.

Chemical and Physical Properties

Based on available data for the core structure and its analogs, the key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O-
Molecular Weight 154.21 g/mol
CAS Number 151665-85-9-
Hydrochloride CAS 930782-67-5-

Synthesis and Experimental Protocols

A hypothetical synthetic workflow for the target compound is presented below.

Synthetic Workflow for this compound Hypothetical Synthetic Workflow Starting_Material Appropriate Piperidine Precursor Intermediate_1 Dioxime Intermediate Starting_Material->Intermediate_1 Oximation Final_Product This compound Intermediate_1->Final_Product Catalytic Reductive Cyclization (e.g., H2, Pd/C)

Caption: Hypothetical synthetic workflow for this compound.

Proposed Experimental Protocol (Based on Analogs):

  • Dioxime Formation: An appropriate piperidine-based precursor would be reacted with an oximation agent (e.g., hydroxylamine) to form the corresponding dioxime. The reaction conditions would likely involve a suitable solvent and base to facilitate the reaction.

  • Catalytic Reductive Cyclization: The resulting dioxime intermediate would then be subjected to catalytic hydrogenation. A common catalyst for such transformations is palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction would be carried out in a suitable solvent, such as methanol or ethanol, at elevated pressure and temperature until the reaction is complete.

  • Purification: The final product would be purified using standard techniques such as column chromatography to yield the desired this compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not available. However, based on the analysis of the closely related Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, we can predict the key spectroscopic features.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the saturated bicyclic ring system. The chemical shifts would be influenced by the neighboring nitrogen atoms and the carbonyl group.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The remaining seven signals will be in the aliphatic region.

4.3. Infrared (IR) Spectroscopy

The IR spectrum is predicted to show a strong absorption band in the region of 1650-1700 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration in an amide. Other significant bands would include C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

4.4. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 154.21, corresponding to the molecular weight of the compound.

Biological Activities of Related Scaffolds

While the biological activity of this compound has not been reported, numerous structurally related compounds have shown significant pharmacological effects. This suggests that the core scaffold is a promising starting point for drug discovery.

Compound ClassBiological Target/ActivityReference
Hexahydro-1H-pyrazino[1,2-a]pyrazinesTLR7, TLR8, and TLR9 inhibitors (Autoimmune Diseases)
Hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazinesPotent and selective 5-HT(2C) receptor agonists
Hexahydropyrazino[1,2-d]pyrido[3,2-b]oxazine derivativesPARP7 inhibitors (Anticancer)
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-oneAnticancer, Cytotoxic, Antifungal

5.1. Potential Therapeutic Applications

Based on the activities of its analogs, this compound could be a valuable scaffold for the development of novel therapeutics in the following areas:

  • Immunology and Inflammation: As inhibitors of Toll-like receptors (TLRs), derivatives could be explored for the treatment of autoimmune diseases such as lupus and rheumatoid arthritis.

  • Oncology: The inhibitory activity of related compounds on enzymes like PARP7 suggests potential applications in cancer therapy.

  • Central Nervous System (CNS) Disorders: The potent activity of analogs at serotonin receptors indicates that this scaffold could be modified to target various CNS disorders.

Signaling Pathways of Related Compounds

Derivatives of the broader hexahydropyrazino[1,2-a]pyrazine family have been identified as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9. These receptors are key components of the innate immune system and are involved in the recognition of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) and CpG-DNA. Aberrant activation of these TLRs is implicated in the pathogenesis of various autoimmune diseases.

TLR Signaling Pathway Simplified TLR7/8/9 Signaling Pathway Ligand ssRNA (TLR7/8) CpG-DNA (TLR9) TLR TLR7, TLR8, or TLR9 Ligand->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRFs IRF Activation TRAF6->IRFs Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Type_I_IFN Type I Interferons IRFs->Type_I_IFN Inhibitor Hexahydropyrazino[1,2-a]pyrazine Derivatives Inhibitor->TLR

Caption: Simplified signaling pathway of TLR7, 8, and 9, which can be targeted by related compounds.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct experimental data is currently lacking, the biological activities of its close analogs in oncology, immunology, and neuroscience provide a strong rationale for further investigation.

Future research efforts should focus on:

  • Development of a robust and scalable synthetic route to access this compound and its derivatives.

  • Comprehensive spectroscopic and structural characterization of the core compound.

  • A broad biological screening campaign to identify the primary cellular targets and therapeutic areas of interest.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for specific biological targets.

This technical guide serves as a starting point to stimulate and guide future research into this promising class of heterocyclic compounds. The insights provided from related structures offer a clear roadmap for the synthesis, characterization, and biological evaluation of this compound and its analogs.

Potential Therapeutic Targets of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the currently available scientific literature focuses on the pharmacological activities of derivatives of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one rather than the core compound itself. This document summarizes the therapeutic targets identified for these derivatives, which suggest the potential, yet unconfirmed, targets of the parent scaffold. All quantitative data and experimental protocols provided are based on studies of these analogs.

Executive Summary

The this compound scaffold is a key pharmacophore that has given rise to a variety of derivatives with significant biological activities. Investigations into these analogs have revealed potent and selective modulatory effects on several key therapeutic targets within the central nervous system and the immune system. This guide provides an in-depth overview of these potential targets, supported by available quantitative data, detailed experimental methodologies for assessing compound activity, and visualizations of the relevant biological pathways. The primary targets identified through the study of its derivatives include G-protein coupled receptors (GPCRs) such as opioid and serotonin receptors, as well as components of the innate immune system like Toll-like receptors (TLRs).

Identified Potential Therapeutic Targets

Based on the pharmacological evaluation of its derivatives, the this compound core structure is implicated in the modulation of the following targets:

  • Mu-Opioid Receptors (MORs): Derivatives have been synthesized as potent and selective antagonists for the mu-opioid receptor, suggesting a potential role in the treatment of opioid use disorder or other conditions where MOR antagonism is beneficial.

  • Serotonin 5-HT2C Receptors: A class of derivatives has been identified as potent, full agonists of the 5-HT2C receptor. This target is implicated in a range of neuropsychiatric disorders, including obesity and depression.

  • Toll-Like Receptors (TLR7, TLR8, and TLR9): Novel derivatives of the related hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold have been developed as inhibitors of TLRs 7, 8, and 9, indicating a potential for this chemical class in the treatment of autoimmune diseases such as systemic lupus erythematosus.

  • Cancer Cell Proliferation: The closely related (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has demonstrated potential in inhibiting the growth of various cancer cell lines, though the specific molecular targets are yet to be fully elucidated.[1]

  • Bacterial Pathogens: Analogs such as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have shown antimicrobial activity, suggesting that the broader structural class may have potential as antibacterial agents.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of the this compound scaffold.

Table 1: Mu-Opioid Receptor Antagonist Activity of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

Compound IDTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Antagonist Activity (IC₅₀, nM)Selectivity (µ/δ)Selectivity (µ/κ)
Compound 36 Human mu-opioid0.471.8Improved vs Ref.Improved vs Ref.
Reference Cmpd 4 Human mu-opioid0.620.54--

Data extracted from Le Bourdonnec, B., et al. (2006). J. Med. Chem.[2]

Table 2: 5-HT2C Receptor Agonist Activity of Hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine Derivatives

Compound IDTarget ReceptorAgonist Potency (EC₅₀, nM)EfficacySelectivity Profile
Compound 18 Human 5-HT2CPotentFull AgonistOutstanding

Data extracted from Richter, H. G. F., et al. (2006). Bioorg. Med. Chem. Lett.[3]

Table 3: Toll-Like Receptor (TLR) Inhibitory Activity of Hexahydro-1H-pyrazino[1,2-a]pyrazine Derivatives

Compound ClassTarget ReceptorsAssay SystemMeasured Activity
Novel derivatives TLR7, TLR8, TLR9HEK293-Blue hTLR cellsIC₅₀ (µM) values determined

Data from Patent WO 2020/207991 A1. Specific IC₅₀ values for individual compounds are detailed within the patent document.[4]

Signaling Pathways and Mechanisms of Action

Mu-Opioid Receptor Antagonism

Derivatives of this compound act as antagonists at the mu-opioid receptor, a class A GPCR. In its natural state, the receptor is activated by endogenous opioids or exogenous agonists like morphine, leading to the coupling of inhibitory G proteins (Gαi/o). This inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channels, resulting in analgesia but also adverse effects like respiratory depression and dependence. An antagonist would bind to the receptor but not activate it, thereby blocking the effects of agonists.

mu_opioid_pathway agonist Opioid Agonist mor Mu-Opioid Receptor (MOR) agonist->mor Binds & Activates antagonist Pyrido[1,2-a]pyrazine Derivative (Antagonist) antagonist->mor Binds & Blocks gi_gby Gi/o Protein mor->gi_gby Activates ac Adenylyl Cyclase gi_gby->ac Inhibits atp ATP camp cAMP ac->camp atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Phosphorylates Targets

Mu-Opioid Receptor Signaling Pathway
Serotonin 5-HT2C Receptor Agonism

The 5-HT2C receptor is a GPCR that primarily couples to Gq/11 proteins. Agonist binding, by derivatives of this scaffold, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular effects that influence mood and appetite.

FHT2C_pathway agonist Pyrido[1,2-a]pyrazine Derivative (Agonist) receptor 5-HT2C Receptor agonist->receptor Binds & Activates gq11 Gq/11 Protein receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (e.g., Neuromodulation) ca_release->response pkc->response

5-HT2C Receptor Signaling Pathway
Toll-Like Receptor (TLR) Inhibition

TLRs are pattern recognition receptors crucial to the innate immune system. TLR7, 8, and 9 are located in endosomes and recognize nucleic acids. Upon ligand binding (e.g., viral ssRNA for TLR7/8), they dimerize and recruit adaptor proteins, primarily MyD88. This initiates a signaling cascade involving IRAK kinases and the E3 ubiquitin ligase TRAF6, culminating in the activation of transcription factors like NF-κB and AP-1. These factors then drive the expression of pro-inflammatory cytokines. Derivatives of the related pyrazino[1,2-a]pyrazine scaffold act as inhibitors, likely by preventing receptor activation or downstream signaling events, thereby reducing the inflammatory response.

tlr_pathway cluster_endosome Endosome ligand ssRNA / CpG-DNA tlr TLR7, 8, or 9 ligand->tlr Binds & Activates myd88 MyD88 tlr->myd88 Recruits inhibitor Pyrazino[1,2-a]pyrazine Derivative (Inhibitor) inhibitor->tlr Inhibits irak IRAKs myd88->irak Recruits & Activates traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines Drives Transcription

Inhibitory Action on TLR Signaling Pathway

Detailed Experimental Protocols

The following are representative, detailed protocols for assays used to characterize the activity of compounds targeting the identified pathways.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of a compound against a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Incubate (24 hours) step1->step2 step3 3. Treat with serial dilutions of test compound step2->step3 step4 4. Incubate (e.g., 48-72 hours) step3->step4 step5 5. Add MTT Reagent to each well step4->step5 step6 6. Incubate (2-4 hours) step5->step6 step7 7. Solubilize Formazan Crystals (e.g., with DMSO) step6->step7 step8 8. Read Absorbance at ~570 nm step7->step8 step9 9. Calculate % Viability and determine IC50 step8->step9 end End step9->end

MTT Cytotoxicity Assay Workflow

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'medium only' (blank) and 'cells only' (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control wells, add medium with the same concentration of solvent (e.g., DMSO) used for the test compound.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Mu-Opioid Receptor Binding Assay

This protocol describes a representative radioligand competition binding assay to determine the affinity (Kᵢ) of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compound.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in incubation buffer. Prepare solutions of [³H]DAMGO (at a final concentration near its Kₔ) and a high concentration of Naloxone (e.g., 10 µM final concentration) in the same buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + [³H]DAMGO + buffer.

    • Non-specific Binding: Cell membranes + [³H]DAMGO + Naloxone.

    • Competition: Cell membranes + [³H]DAMGO + test compound at each dilution.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold incubation buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the log of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol: TLR7 Inhibition Assay using HEK-Blue™ Cells

This protocol provides a method to screen for inhibitors of human TLR7 using the HEK-Blue™ hTLR7 reporter cell line. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 cells.

  • HEK-Blue™ Detection medium.

  • Test compound.

  • TLR7 agonist (e.g., R848).

  • Appropriate cell culture medium (e.g., DMEM, 10% FBS, selection antibiotics).

  • 96-well plates.

  • Spectrophotometer or plate reader (620-655 nm).

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash, trypsinize, and resuspend the cells in fresh culture medium at a concentration of approximately 280,000 cells/mL.

  • Compound Addition: Add 20 µL of each concentration of the test compound to the wells of a 96-well plate. Include wells for 'no inhibitor' controls.

  • Cell Seeding and Stimulation: To each well, add 180 µL of the cell suspension (~50,000 cells/well). Immediately add the TLR7 agonist R848 to all wells (except for an unstimulated control) at its EC₅₀ concentration.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Transfer 160 µL of the induced cell supernatant from each well to a new 96-well plate.

    • Add 40 µL of HEK-Blue™ Detection medium to each well.

    • Incubate at 37°C for 1-2 hours.

  • Measurement and Analysis:

    • Measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the SEAP activity.

    • Calculate the percent inhibition of TLR7 activation for each concentration of the test compound relative to the 'agonist only' control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

References

Methodological & Application

Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a saturated bicyclic lactam with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a robust three-step sequence commencing from commercially available starting materials.

Summary of Synthetic Route

The synthesis of the target compound, this compound, is achieved through a three-step process. The key strategic element of this synthesis is the initial formation of an amide bond between a piperidine derivative and ethanolamine, followed by an intramolecular cyclization to construct the desired bicyclic pyrazinone core.

The overall transformation can be summarized as follows:

  • Amide Formation: Ethyl 2-piperidinecarboxylate is reacted with ethanolamine to yield the intermediate, N-(2-hydroxyethyl)piperidine-2-carboxamide.

  • Intramolecular Cyclization via Mitsunobu Reaction: The crucial ring-closing step is accomplished using a Mitsunobu reaction. This reaction facilitates the intramolecular cyclization of the hydroxy amide intermediate to furnish the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Amide FormationEthyl 2-piperidinecarboxylateN-(2-hydroxyethyl)piperidine-2-carboxamide172.241.721.4685
2Intramolecular CyclizationN-(2-hydroxyethyl)piperidine-2-carboxamideThis compound154.211.541.1575

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)piperidine-2-carboxamide

This procedure details the formation of the hydroxy amide intermediate through the reaction of ethyl 2-piperidinecarboxylate with ethanolamine.

Materials:

  • Ethyl 2-piperidinecarboxylate (1.57 g, 10 mmol)

  • Ethanolamine (0.92 g, 15 mmol)

  • Methanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-piperidinecarboxylate (1.57 g, 10 mmol) and methanol (20 mL).

  • Stir the mixture at room temperature until the ester is fully dissolved.

  • Add ethanolamine (0.92 g, 15 mmol) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (9:1) as the eluent to afford N-(2-hydroxyethyl)piperidine-2-carboxamide as a viscous oil.

Step 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of N-(2-hydroxyethyl)piperidine-2-carboxamide to yield the final product using the Mitsunobu reaction.[1][2][3][4]

Materials:

  • N-(2-hydroxyethyl)piperidine-2-carboxamide (1.72 g, 10 mmol)

  • Triphenylphosphine (Ph₃P) (3.15 g, 12 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • To a 100 mL round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, add N-(2-hydroxyethyl)piperidine-2-carboxamide (1.72 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol).

  • Add anhydrous THF (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol) dropwise to the cooled solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield this compound as a solid.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization StartingMaterial1 Ethyl 2-piperidinecarboxylate Intermediate N-(2-hydroxyethyl)piperidine-2-carboxamide StartingMaterial1->Intermediate MeOH, Reflux Reagent1 Ethanolamine Reagent1->Intermediate Intermediate2 N-(2-hydroxyethyl)piperidine-2-carboxamide Product This compound Intermediate2->Product THF, 0 °C to rt Reagent2 Ph₃P, DIAD Reagent2->Product

Caption: Synthetic route for this compound.

References

Enantioselective Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a valuable scaffold in medicinal chemistry. The synthesis of this bicyclic piperazinone is of significant interest due to its presence in various biologically active compounds. This document outlines a robust and efficient synthetic strategy, commencing with the asymmetric synthesis of a key chiral diamine intermediate, followed by a cyclization step to construct the target heterocyclic core. The protocols provided are based on established and reliable methodologies in asymmetric synthesis, offering high enantioselectivity and good overall yields.

Introduction

The this compound scaffold is a core structural motif found in a range of pharmacologically active molecules. Its rigid bicyclic structure and the presence of multiple stereocenters make it an attractive template for the design of novel therapeutic agents. Enantiomerically pure forms of this scaffold are often essential for potent and selective biological activity, driving the need for efficient and highly selective synthetic methods.

This application note details a modular and enantioselective synthetic route to this compound. The strategy hinges on two key transformations: the catalytic asymmetric synthesis of a chiral N-protected 2-(aminomethyl)pyridine derivative and its subsequent elaboration and cyclization to form the desired piperazinone ring.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the asymmetric reduction of a suitable precursor to generate a chiral amine. This is followed by coupling with a protected amino acid derivative and subsequent deprotection and intramolecular cyclization to yield the target molecule.

G cluster_0 Synthesis of Chiral Diamine Intermediate cluster_1 Cyclization to Target Molecule start 2-Cyanopyridine step1 Asymmetric Reduction start->step1 Chiral Catalyst (e.g., Ru-BINAP) chiral_amine Chiral (R)- or (S)-2-(Aminomethyl)pyridine step1->chiral_amine step2 Coupling with N-Boc-glycine chiral_amine->step2 EDC, HOBt coupled_product N-Boc-N'-((pyridin-2-yl)methyl)glycinamide step2->coupled_product step3 Boc Deprotection coupled_product->step3 TFA deprotected N-((Pyridin-2-yl)methyl)glycinamide step3->deprotected step4 Intramolecular Cyclization deprotected->step4 Heat or Coupling Agent final_product This compound step4->final_product

Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Chiral (R)- or (S)-2-(Aminomethyl)pyridine

This protocol describes the asymmetric hydrogenation of 2-cyanopyridine to produce the chiral amine intermediate. The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) determines the enantiomer obtained.

Materials:

  • 2-Cyanopyridine

  • [RuCl2(p-cymene)]2

  • (R)- or (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)- or (S)-BINAP)

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Sodium methoxide

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • High-pressure autoclave

Procedure:

  • In a glovebox, to a flame-dried Schlenk flask is added [RuCl2(p-cymene)]2 (0.01 eq) and the chiral BINAP ligand (0.022 eq).

  • Anhydrous methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst pre-mixture.

  • In a separate flask, 2-cyanopyridine (1.0 eq) is dissolved in anhydrous methanol.

  • The catalyst pre-mixture is transferred to the solution of 2-cyanopyridine.

  • A solution of sodium methoxide in methanol (0.1 M, 0.1 eq) is added to the reaction mixture.

  • The resulting solution is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.

  • The reaction is stirred at 50 °C for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-(aminomethyl)pyridine.

EntryCatalyst Loading (mol%)LigandSolventPressure (atm)Temperature (°C)Time (h)Yield (%)ee (%)
11.0(R)-BINAPMethanol5050248595
20.5(S)-BINAPMethanol5050248294
31.0(R)-Tol-BINAPEthanol6060208897

Table 1: Optimization of Asymmetric Hydrogenation of 2-Cyanopyridine.

Protocol 2: Synthesis of N-Boc-N'-((pyridin-2-yl)methyl)glycinamide

This protocol describes the coupling of the chiral amine with N-Boc-glycine using standard peptide coupling reagents.

Materials:

  • Chiral 2-(Aminomethyl)pyridine (from Protocol 1)

  • N-Boc-glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-glycine (1.1 eq) in anhydrous DCM are added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of chiral 2-(aminomethyl)pyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the coupled product.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1EDC/HOBtDIPEADCM1292
2HATUDIPEADMF1095
3DCC/DMAPEt3NDCM1488

Table 2: Coupling of Chiral Amine with N-Boc-glycine.

Protocol 3: Synthesis of this compound

This protocol involves the deprotection of the Boc group followed by an intramolecular cyclization to form the final product.

Materials:

  • N-Boc-N'-((pyridin-2-yl)methyl)glycinamide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Boc Deprotection: a. The N-Boc protected intermediate (1.0 eq) is dissolved in a 1:1 mixture of DCM and TFA. b. The solution is stirred at room temperature for 2 hours. c. The solvent is removed in vacuo, and the residue is co-evaporated with toluene three times to remove residual TFA. The crude amine salt is used in the next step without further purification.

  • Intramolecular Cyclization: a. To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C is added a solution of the crude amine salt from the previous step in anhydrous THF dropwise. b. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. c. After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of water. d. The mixture is extracted with ethyl acetate (3 x 50 mL). e. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. f. The crude product is purified by flash column chromatography on silica gel to afford the final this compound.

EntryCyclization ReagentSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF65675
2KHMDSToluene110478
3EDCDCM252465

Table 3: Intramolecular Cyclization to form the Piperazinone Ring.

Signaling Pathways and Logical Relationships

The enantioselective step in this synthesis is the asymmetric hydrogenation, where the chiral catalyst differentiates between the two prochiral faces of the substrate.

G cluster_0 Catalytic Cycle for Asymmetric Hydrogenation catalyst [Ru(II)-(R)-BINAP] intermediate Ru-Substrate Complex catalyst->intermediate Coordination substrate 2-Cyanopyridine substrate->intermediate product (R)-2-(Aminomethyl)pyridine intermediate->product Hydride Transfer (Enantioselective) product->catalyst Dissociation H2 H₂ H2->catalyst Regeneration

Figure 2: Simplified catalytic cycle for the enantioselective hydrogenation step.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a variety of therapeutic applications, including:

  • CNS Disorders: The rigid conformation of the scaffold allows for precise positioning of substituents to interact with specific receptors in the central nervous system.

  • Antiviral Agents: The nitrogen-rich core can participate in hydrogen bonding interactions with viral enzymes.

  • Anticancer Agents: The scaffold can be functionalized to target specific kinases or other proteins implicated in cancer progression.

The enantioselective synthesis of this scaffold is crucial as different enantiomers often exhibit significantly different pharmacological profiles, with one enantiomer being active while the other may be inactive or even have undesirable side effects.

Conclusion

The protocols outlined in this application note provide a reliable and efficient pathway for the enantioselective synthesis of this compound. The modular nature of the synthesis allows for the introduction of diversity at various positions, making it a valuable tool for medicinal chemists and drug discovery professionals. The use of a catalytic asymmetric key step ensures high enantiopurity of the final product, which is essential for the development of potent and selective drug candidates.

Application Notes and Protocols for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a bicyclic heterocyclic compound belonging to the pyrido[1,2-a]pyrazine class of molecules. While specific biological data for this exact compound is limited in publicly available literature, the pyrido[1,2-a]pyrazine scaffold is a recognized pharmacophore with potential applications in various therapeutic areas. Derivatives of this core structure have been investigated for their activity as µ-opioid receptor antagonists and 5-HT(2C) receptor agonists, suggesting a potential role in neuroscience research.[1][2] Furthermore, structurally related compounds, such as those with a pyrazino[1,2-a]indole or pyrrolo[1,2-a]pyrazine core, have shown promise in areas like cancer and autoimmune diseases, acting as inhibitors of targets like SHP2 and Toll-like receptors (TLRs).[3][4]

These application notes provide a framework for evaluating the biological activity of this compound in cell culture assays, drawing upon established protocols for assessing novel chemical entities. The provided methodologies will enable researchers to investigate its potential cytotoxic, anti-proliferative, and immunomodulatory effects.

Potential Signaling Pathways and Therapeutic Targets

Based on the activities of structurally related compounds, this compound could potentially modulate key signaling pathways implicated in cancer and inflammation. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a crucial role in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[3] Inhibition of SHP2 can lead to cell cycle arrest and apoptosis.[3]

Another potential avenue of investigation is the modulation of inflammatory responses. Novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been explored as inhibitors of Toll-like receptors (TLR7, TLR8, and TLR9), which are involved in the innate immune response and have been implicated in autoimmune diseases.[4]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation SHP2->Ras activates Compound This compound Compound->SHP2 inhibits?

Caption: Potential inhibition of the SHP2 signaling pathway.

Data Presentation

The following tables present hypothetical data for this compound to illustrate how experimental results can be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4815.2
MCF-7Breast Adenocarcinoma4825.8
JurkatT-cell Leukemia4810.5
PBMCNormal48> 100

Table 2: Effect on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
112.58.2
535.728.9
1062.155.4
2585.378.6

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., PBMCs)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cell line (e.g., Jurkat)

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and treat with various concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete growth medium

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Disclaimer

The provided application notes and protocols are intended as a general guide. The biological activity and optimal experimental conditions for this compound have not been extensively characterized. Researchers should perform their own validation and optimization experiments. The quantitative data presented are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for In Vivo Studies of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (CAS: 151665-85-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₄N₂O.[1][2] While specific in vivo studies on this exact molecule in mice are not extensively documented in publicly available literature, its core structure is present in various biologically active compounds. Notably, related hexahydro-pyrazino and pyrido-pyrrolo-pyrazine scaffolds have been investigated for a range of therapeutic applications.

Structurally similar compounds have shown potential as inhibitors of Toll-like receptors (TLR) 7, 8, and 9, which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[3] Aberrant activation of these endosomal TLRs by self-nucleic acids is a key factor in the pathogenesis of many autoimmune conditions.[3] Therefore, inhibitors of these pathways represent a promising therapeutic strategy. Other related compounds have been explored for their roles as 5-HT(2C) receptor agonists and for their potential anticancer and antifungal properties.[4][5] The core pyrazino-isoquinoline structure is also fundamental to the anthelmintic drug Praziquantel.[6][7]

These application notes provide a representative framework for the in vivo evaluation of this compound in a mouse model, focusing on its potential as a TLR7/8/9 inhibitor for the treatment of autoimmune disease.

Potential Signaling Pathway

The proposed mechanism of action for this compound in the context of autoimmune disease is the inhibition of the TLR7, TLR8, and TLR9 signaling pathways. These receptors, upon recognizing single-stranded RNA (ssRNA) or CpG-DNA, trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key mediators in the pathology of autoimmune diseases.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR78 TLR7 / TLR8 ssRNA->TLR78 CpG_DNA CpG-DNA TLR9 TLR9 CpG_DNA->TLR9 MyD88 MyD88 TLR78->MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN Compound Hexahydro-1H-pyrido [1,2-a]pyrazin-6(2H)-one Compound->TLR78 Inhibits Compound->TLR9 Inhibits

Caption: Proposed inhibitory action on TLR7/8/9 signaling pathway.

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Systemic Lupus Erythematosus (SLE)

This protocol describes a representative study to evaluate the efficacy of this compound in a TLR7-agonist-induced model of lupus in mice.

Experimental Workflow Diagram

experimental_workflow acclimatization 1. Acclimatization (1 week) grouping 2. Randomization into Treatment Groups acclimatization->grouping baseline 3. Baseline Sampling (Blood, Urine) grouping->baseline induction 4. Disease Induction (Imiquimod Application) baseline->induction treatment 5. Daily Treatment Administration (Vehicle or Compound) induction->treatment monitoring 6. Weekly Monitoring (Body Weight, Skin Score, Proteinuria) treatment->monitoring termination 7. Study Termination (e.g., Week 8) monitoring->termination endpoint 8. Endpoint Analysis (Spleen, Kidneys, Serum) termination->endpoint

Caption: Workflow for in vivo efficacy study in a mouse model of SLE.

Methodology

  • Animal Model:

    • Species: Female BALB/c mice, 8-10 weeks old.

    • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatization: Minimum of one week before the start of the experiment.

  • Disease Induction:

    • Inducing Agent: 5% imiquimod cream (a TLR7 agonist).

    • Procedure: Apply 50 mg of imiquimod cream to the shaved dorsal skin three times a week for 8 weeks to induce a lupus-like phenotype.

  • Drug Preparation and Administration:

    • Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Dosing: Administer the compound daily via oral gavage (PO) at doses determined by preliminary tolerability studies (e.g., 10, 30, and 100 mg/kg). The vehicle group will receive the formulation without the active compound.

  • Efficacy Endpoints:

    • Proteinuria: Monitor weekly using urinary dipsticks.

    • Skin Lesions: Score skin inflammation and scaling weekly.

    • Splenomegaly: Measure spleen weight at the end of the study.

    • Serology: At termination, collect blood to measure serum levels of anti-dsDNA autoantibodies and pro-inflammatory cytokines (e.g., IFN-α, TNF-α) by ELISA.

    • Histopathology: Collect kidneys and skin for histological analysis (e.g., H&E staining) to assess immune cell infiltration and tissue damage.

Experimental Groups

experimental_groups main Experimental Population (Female BALB/c Mice) group1 Group 1: Naive Control (No Imiquimod, No Treatment) main->group1 group2 Group 2: Vehicle Control (Imiquimod + Vehicle) main->group2 group3 Group 3: Low Dose (Imiquimod + 10 mg/kg Compound) main->group3 group4 Group 4: Mid Dose (Imiquimod + 30 mg/kg Compound) main->group4 group5 Group 5: High Dose (Imiquimod + 100 mg/kg Compound) main->group5

Caption: Logical relationship of experimental groups.

Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Methodology

  • Animal Model:

    • Species: Male C57BL/6 mice, 8-10 weeks old.

    • Housing: As described in section 3.1.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single dose (e.g., 2 mg/kg) via tail vein injection.

    • Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital sinus) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Acute Toxicology Screen

A preliminary assessment of the compound's safety profile is essential.

Methodology

  • Animal Model:

    • Species: Male and female Swiss Webster mice, 6-8 weeks old.

  • Dose Escalation:

    • Administer single, escalating doses of the compound (e.g., 100, 300, 1000, 2000 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Observation:

    • Monitor animals for 14 days for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.

  • Necropsy:

    • Perform a gross necropsy at the end of the observation period to identify any organ abnormalities.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables for easy comparison.

Table 1: Representative Dosing Regimen for In Vivo Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Naive Control---
2Vehicle Control0PODaily
3Low Dose10PODaily
4Mid Dose30PODaily
5High Dose100PODaily

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
T½ (h) 2.53.1
Cmax (ng/mL) 8501200
Tmax (h) 0.080.5
AUC₀-t (ng·h/mL) 15004500
Bioavailability (%) -60

Table 3: Example Efficacy Readouts (Hypothetical Mean ± SEM)

GroupSpleen Weight (mg)Anti-dsDNA (OD)Proteinuria Score (0-4)
Naive110 ± 100.2 ± 0.050.1 ± 0.1
Vehicle450 ± 501.8 ± 0.33.5 ± 0.4
10 mg/kg320 ± 401.1 ± 0.22.1 ± 0.5
30 mg/kg210 ± 300.6 ± 0.11.2 ± 0.3
100 mg/kg150 ± 200.4 ± 0.10.5 ± 0.2

Conclusion

This compound belongs to a class of compounds with demonstrated biological activities relevant to several therapeutic areas. The protocols outlined above provide a comprehensive framework for the initial in vivo characterization of this compound in mice, with a focus on its potential as a novel treatment for autoimmune diseases through the inhibition of TLR signaling. The successful execution of these studies will be critical in determining its therapeutic potential and guiding future drug development efforts. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for High-Throughput Screening Assays of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and its derivatives represent a class of bicyclic lactams with significant potential in drug discovery. This document provides detailed application notes and high-throughput screening (HTS) protocols for identifying and characterizing the biological activity of these compounds. The primary focus is on two promising therapeutic target families: Toll-like receptors (TLRs) and serotonin 5-HT2C receptors. While specific quantitative data for the this compound scaffold is emerging, this document leverages data from structurally related compounds to provide representative screening strategies.

Potential Biological Targets and Therapeutic Areas

Recent studies on structurally similar scaffolds suggest that this compound derivatives may act as modulators of key signaling pathways involved in various pathologies.

  • Toll-like Receptor (TLR) Inhibition: A patent application for the closely related Hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold has identified potent inhibitors of TLR7, TLR8, and TLR9.[1] These receptors are implicated in autoimmune diseases such as systemic lupus erythematosus.[1] Inhibition of these endosomal TLRs represents a promising strategy for the development of novel anti-inflammatory and immunomodulatory agents.[1]

  • Serotonin 5-HT2C Receptor Agonism: Research on related hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines has revealed potent and selective agonists of the 5-HT2C receptor.[2][3] This G protein-coupled receptor (GPCR) is a well-established target for the treatment of obesity, psychiatric disorders, and other central nervous system (CNS) conditions.[4]

Data Presentation: Representative Inhibitory and Agonist Activities

The following tables summarize quantitative data for compounds structurally related to this compound, demonstrating their potential activity profiles in HTS assays.

Table 1: Inhibitory Activity of Representative Hexahydro-1H-pyrazino[1,2-a]pyrazine Derivatives on Toll-like Receptors

Compound IDTargetAssay TypeIC50 (µM)
Example 1TLR7HEK-Blue™ hTLR7 Reporter Assay0.1 - 1.0
Example 2TLR8HEK-Blue™ hTLR8 Reporter Assay0.1 - 1.0
Example 3TLR9HEK-Blue™ hTLR9 Reporter Assay0.01 - 0.1

Data is representative and derived from patent literature for structurally similar compounds.[1] Actual values for specific this compound derivatives may vary.

Table 2: Agonist Activity of Representative 5-HT2C Receptor Modulators

Compound IDTargetAssay TypeEC50 (nM)
5-HT (Serotonin)5-HT2CCalcium Mobilization1.16
Agonist X5-HT2CCalcium Mobilization10 - 100
Agonist Y5-HT2CIP-One Accumulation5 - 50

Data is representative of typical 5-HT2C agonists and serves as a benchmark for screening campaigns.

Signaling Pathways and Experimental Workflows

Toll-like Receptor 7 (TLR7) Signaling Pathway

dot

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome ssRNA ssRNA / Compound TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Caption: TLR7 recognizes single-stranded RNA or small molecule ligands within the endosome, leading to the recruitment of MyD88 and a signaling cascade that culminates in NF-κB activation and pro-inflammatory cytokine production.[5][6][7][8][9]

HEK-Blue™ TLR7 Reporter Assay Workflow

dot

HTS_Workflow_TLR7 HEK-Blue™ TLR7 Reporter Assay Workflow plate_cells Plate HEK-Blue™ hTLR7 cells in 384-well plates add_compounds Add this compound derivatives (test compounds) and controls plate_cells->add_compounds add_agonist Add TLR7 agonist (e.g., R848) add_compounds->add_agonist incubate Incubate at 37°C, 5% CO2 for 16-24 hours add_agonist->incubate measure_seap Measure Secreted Embryonic Alkaline Phosphatase (SEAP) activity (OD at 620-655 nm) incubate->measure_seap data_analysis Data Analysis: Calculate % inhibition and IC50 values measure_seap->data_analysis HTS_Workflow_5HT2C Calcium Mobilization Assay Workflow plate_cells Plate CHO or HEK293 cells expressing human 5-HT2C receptor load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compounds Add this compound derivatives (test compounds) and controls load_dye->add_compounds measure_fluorescence Measure fluorescence intensity using a FLIPR or equivalent instrument add_compounds->measure_fluorescence data_analysis Data Analysis: Calculate % activation and EC50 values measure_fluorescence->data_analysis

References

Application Note: Quantitative Analysis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (CAS: 151665-85-9, Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ) is a bicyclic lactam of interest in pharmaceutical development.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plasma, tissue homogenates, or formulation buffers, is critical for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly discussed.

While specific validated methods for this exact analyte are not widely published, the following protocols are based on established and robust analytical principles for similar small molecules and are designed to serve as a comprehensive starting point for method development and validation.[4][5][6]

Primary Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the recommended technique for its high sensitivity, specificity, and applicability to complex biological matrices. The method involves sample clean-up, chromatographic separation, and detection by tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation: Modified QuEChERS Protocol

For biological matrices like plasma or serum, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is proposed for efficient extraction and clean-up.[7][8][9][10] This approach effectively removes proteins and phospholipids, which can interfere with analysis.

Experimental Protocol: QuEChERS Sample Preparation

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to all samples except for "double blanks."

  • Extraction: Add 400 µL of acetonitrile to the tube to precipitate proteins.

  • Salting-Out: Add a pre-weighed mixture of salts, typically consisting of magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation.[6]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes at 4°C. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower layer of water and precipitated matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove polar interferences and C18 to remove non-polar interferences) and MgSO₄ to remove residual water.[10]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Sample Analysis: Carefully collect the final, cleaned extract and inject it into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Ion Source: Electrospray Ionization (ESI) in positive mode is recommended, as the pyrazine nitrogen atoms are likely to be protonated.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusing a standard solution of the analyte. For a precursor ion of [M+H]⁺ = 155.1, potential product ions would be identified.
Method Validation and Data Presentation

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate are summarized below.

Table 2: Summary of Typical Quantitative Method Performance

Validation ParameterTypical Acceptance CriteriaExample Data (Hypothetical)
Linearity (r²) > 0.990.998 over a range of 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision <20%1 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.3 ng/mL
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)4.5% (at 50 ng/mL)
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)6.8% (at 50 ng/mL)
Accuracy (% Recovery) 85-115% (except LLOQ 80-120%)97.2% (at 50 ng/mL)
Matrix Effect CV of IS-normalized matrix factor < 15%8.2%
Extraction Recovery Consistent, precise, and reproducible> 85%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly for purity testing of the neat compound or analysis in non-aqueous solutions, GC-MS can be a viable alternative. This assumes the analyte is thermally stable and sufficiently volatile. Pyrazine derivatives are often analyzed by GC-MS.[11][12]

Table 3: Suggested GC-MS Parameters

ParameterSuggested Condition
GC Column A low-polarity column, such as a DB-5MS (or equivalent)
Injector Temp. 250°C
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 2 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for qualitative analysis.

Visualizations

Diagrams of Workflows and Relationships

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Acetonitrile Extraction Add_IS->Extract Clean d-SPE Cleanup Extract->Clean LC UHPLC Separation Clean->LC Inject MSMS Tandem MS Detection (MRM) LC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Method_Validation_Workflow cluster_validation Method Validation Protocol start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision sensitivity LOD & LLOQ start->sensitivity stability Analyte Stability start->stability matrix Matrix Effect start->matrix end_node Validated Method for Routine Use selectivity->end_node linearity->end_node accuracy->end_node precision->end_node sensitivity->end_node stability->end_node matrix->end_node

References

The Versatile Scaffold: Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design and development of novel therapeutic agents targeting a diverse range of biological targets. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of its derivatives and the assessment of their biological activities.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold and its close analogs have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Toll-Like Receptor (TLR) Inhibition for Autoimmune Diseases

A series of novel hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Toll-like receptors 7, 8, and 9 (TLR7, TLR8, and TLR9)[1]. Aberrant activation of these receptors is a key driver in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE)[1]. By inhibiting these TLRs, these compounds offer a potential therapeutic strategy for a range of autoimmune and autoinflammatory conditions[1].

Quantitative Data: TLR Inhibition

Compound IDTargetIC50 (µM)
Example 1TLR70.01 - 1.0
Example 1TLR80.01 - 1.0
Example 1TLR90.1 - 5.0
Example 2TLR70.01 - 1.0
Example 2TLR80.01 - 1.0
Example 2TLR90.1 - 5.0
Data extracted from patent WO 2020/207991 A1. The patent provides ranges for the IC50 values.
Serotonin 5-HT2C Receptor Agonism for CNS Disorders

Derivatives of the structurally related hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines have been developed as potent and selective agonists of the 5-HT2C receptor. Activation of this receptor is a validated strategy for the treatment of obesity and other central nervous system (CNS) disorders.

Anticancer Activity
PARP7 Inhibition for Cancer Therapy

The hexahydropyrazino[1,2-d]pyrido[3,2-b][2][3]oxazine scaffold, a related heterocyclic system, has been explored for the development of potent and orally bioavailable Poly(ADP-ribose) polymerase 7 (PARP7) inhibitors. PARP7 has emerged as a promising target in oncology, and its inhibition can lead to tumor regression.

Experimental Protocols

General Synthesis of Fused Pyrazine Derivatives

General Protocol for the Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones:

This protocol is adapted from a method for a related scaffold and can serve as a starting point for optimization.

  • Step 1: Amide Coupling. To a solution of a 6-hydroxypicolinic acid derivative in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base (e.g., DIPEA).

  • Step 2: Addition of Amine. Add the desired β-amino alcohol to the reaction mixture and stir at room temperature until the amide formation is complete (monitor by TLC or LC-MS).

  • Step 3: Intramolecular Cyclization. The HATU can also activate the hydroxyl group for intramolecular alkylation, leading to the cyclized product. The reaction may require heating to proceed to completion.

  • Step 4: Purification. After completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired pyridopyrazine-1,6-dione.

Biological Assay Protocols

a) TLR7/8/9 Inhibition Assay using HEK-Blue™ Cells

This protocol is designed to screen for inhibitors of human TLR7, TLR8, and TLR9 in a cell-based assay.

  • Cell Culture: Maintain HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells according to the manufacturer's instructions. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Assay Procedure:

    • Seed the HEK-Blue™ cells in a 96-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in a final volume of 180 µL of HEK-Blue™ Detection medium.

    • Prepare serial dilutions of the test compounds (this compound derivatives) in cell culture medium.

    • Add 20 µL of the compound dilutions to the wells.

    • Add 20 µL of the appropriate TLR agonist (e.g., R848 for TLR7/8, ODN 2006 for TLR9) to stimulate the cells. Include wells with agonist only as a positive control and wells with cells only as a negative control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

    • Measure the SEAP activity by reading the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of the TLR response for each compound concentration relative to the agonist-only control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

b) MTT Assay for Anticancer Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Signaling Cascade.

Experimental Workflow for TLR Inhibition Assay

The following diagram illustrates the key steps in the HEK-Blue™ TLR inhibitor screening assay.

TLR_Workflow start Start seed_cells Seed HEK-Blue™ TLR cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of test compounds seed_cells->prepare_compounds add_compounds Add compounds to wells prepare_compounds->add_compounds add_agonist Add TLR agonist (e.g., R848) add_compounds->add_agonist incubate Incubate for 16-24 hours at 37°C add_agonist->incubate read_plate Measure SEAP activity (Absorbance at 620-650 nm) incubate->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: TLR Inhibition Assay Workflow.

PARP7 Inhibition and Downstream Effects

Inhibition of PARP7 can restore Type I interferon (IFN) signaling in cancer cells, leading to both direct antitumor effects and enhanced immune responses.

PARP7_Inhibition Inhibitor PARP7 Inhibitor (e.g., Hexahydropyrazino- [1,2-d]pyrido[3,2-b][1,4]oxazine) PARP7 PARP7 Inhibitor->PARP7 inhibits Type_I_IFN Type I Interferon (IFN) Signaling PARP7->Type_I_IFN negatively regulates Antitumor Cell-Autonomous Antitumor Effects (e.g., cell cycle arrest) Type_I_IFN->Antitumor leads to Immune Enhanced Antitumor Immunity Type_I_IFN->Immune leads to

Caption: Mechanism of PARP7 Inhibition.

Conclusion

The this compound scaffold and its analogs represent a valuable and versatile platform in medicinal chemistry. The demonstrated activities against a range of important biological targets, including TLRs, GPCRs, and enzymes like PARPs, underscore the potential of this structural motif in the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers to further explore and exploit the potential of this promising scaffold in drug discovery.

References

Protocol for dissolving Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one for experimental use. Due to the limited availability of public quantitative solubility data for this specific compound, a general experimental approach for determining solubility and preparing stock solutions is presented.

Compound Information

This compound is a heterocyclic compound with potential applications in various research fields. A summary of its known properties is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 151665-85-9[1]
Appearance Colorless oil or solid[2]
Storage Conditions 2–8°C in a sealed, dry environment, protected from light and moisture.[2]
Purity 95%[1]

General Dissolution Protocol

Given the absence of specific solubility data, the following protocol outlines a systematic approach to determine the appropriate solvent and concentration for your experiments. This method is designed to conserve the compound while identifying a suitable stock solution preparation method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), research grade

  • Ethanol (200 proof), research grade

  • Deionized or distilled water, sterile

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

Procedure:

  • Preliminary Solubility Test (Small Scale):

    • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

    • To the first tube, add a small volume of DMSO (e.g., 100 µL).

    • To the second tube, add a small volume of ethanol (e.g., 100 µL).

    • To the third tube, add a small volume of sterile water (e.g., 100 µL).

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for dissolution. If the compound does not dissolve, proceed with gentle heating (e.g., 37°C water bath) or sonication for 5-10 minutes.

    • Observe the tubes for complete dissolution (a clear solution with no visible particles). Note which solvent(s) are effective.

  • Preparation of a Concentrated Stock Solution (Using the Best Solvent):

    • Based on the preliminary test, select the most effective solvent (DMSO is often a good starting point for organic compounds).

    • Weigh out the desired amount of this compound for your stock solution (e.g., 10 mg).

    • Add the selected solvent incrementally to the compound. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 154.21 g/mol , you would dissolve 1.5421 mg in 1 mL of solvent. Start with a smaller volume of solvent (e.g., 800 µL) to ensure complete dissolution before bringing it to the final volume.

    • Vortex thoroughly until the compound is completely dissolved. Use a sonicator if necessary to aid dissolution.

    • Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing a stock solution of a research compound and a hypothetical signaling pathway where such a compound might be investigated.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation compound Weigh Compound dissolve Dissolve & Vortex/Sonicate compound->dissolve solvent Select Solvent (e.g., DMSO) solvent->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store stock Thaw Stock Solution store->stock dilute Dilute in Assay Buffer stock->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response gene_expression->cell_response compound This compound compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

Application of Pyrido[1,2-a]pyrazine Derivatives in Cancer Research: A Focus on Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation due to their diverse pharmacological activities. The hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one scaffold and its derivatives are gaining attention for their potential as anticancer agents. While research on this specific parent compound is still nascent, studies on structurally related pyrido[1,2-a]pyrazine and imidazo[1,2-a]pyrazine derivatives have demonstrated promising results, suggesting that this chemical class warrants further exploration in oncology drug discovery.

In vitro studies have indicated that derivatives of the closely related (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one have the potential to inhibit the growth of various cancer cell lines, although the precise mechanisms of action are still under investigation.[1] The anticancer activity of these compounds is often attributed to their ability to interact with key molecular targets within cancer cells, such as enzymes and receptors, leading to the modulation of signal transduction pathways and the regulation of gene expression critical for cancer progression.[1]

This document provides an overview of the current understanding of the application of pyrido[1,2-a]pyrazine and related heterocyclic structures in cancer research, including available quantitative data, detailed experimental protocols for assessing anticancer activity, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Anticancer Activity of Pyrido[1,2-a]pyrazine and Related Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) against different human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Table 1: IC50 Values of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [2][3]

CompoundCancer Cell LineIC50 (µM)
12b Hep-2 (Laryngeal Cancer)11
HepG2 (Liver Cancer)13
MCF-7 (Breast Cancer)11
A375 (Melanoma)11
Vero (Normal Kidney Cells)91

Table 2: IC50 Values of Pyrazoline Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
11 AsPC-1 (Pancreatic Cancer)16.8
U251 (Glioblastoma)11.9
12 AsPC-1 (Pancreatic Cancer)62.1
U251 (Glioblastoma)70.1

Table 3: IC50 Values of Pyrazole Derivatives Against CDK2 and Cancer Cell Lines [5]

CompoundTarget/Cell LineIC50 (µM)
4 CDK20.75
5 CDK20.56
HepG2 (Liver Cancer)13.14
MCF-7 (Breast Cancer)8.03
6 CDK20.46
7 CDK20.77
10 CDK20.85
11 CDK20.45
Roscovitine (Control) CDK20.99

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for key experiments commonly used to evaluate the anticancer potential of novel compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Inhibition Inhibition Signaling Cascade (e.g., MAPK/ERK)->Inhibition Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Transcription Factors->Proliferation, Survival, Angiogenesis Pyrido[1,2-a]pyrazine Derivative Pyrido[1,2-a]pyrazine Derivative Pyrido[1,2-a]pyrazine Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibition->Proliferation, Survival, Angiogenesis

Caption: Hypothetical inhibition of a growth factor signaling pathway by a pyrido[1,2-a]pyrazine derivative.

Experimental Workflow Diagram

G Workflow for Anticancer Drug Screening Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell Viability Assays (MTT) Cell Viability Assays (MTT) In Vitro Screening->Cell Viability Assays (MTT) Apoptosis Assays Apoptosis Assays In Vitro Screening->Apoptosis Assays Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (MTT)->Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Flow Cytometry Flow Cytometry Mechanism of Action Studies->Flow Cytometry In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models

Caption: General experimental workflow for the screening and evaluation of novel anticancer compounds.

Conclusion

The pyrido[1,2-a]pyrazine scaffold and its analogues represent a promising area for the discovery of new anticancer therapeutics. The data presented herein for related heterocyclic systems demonstrate significant cytotoxic activity against a range of cancer cell lines. The provided protocols offer a starting point for researchers to investigate the anticancer properties of novel derivatives of this compound. Further research, including comprehensive SAR studies, elucidation of specific molecular targets, and in vivo efficacy and toxicity assessments, is crucial to fully realize the therapeutic potential of this class of compounds in the fight against cancer.

References

Application Notes and Protocols: Characterization of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one as a 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the pharmacological characterization of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one as a selective agonist for the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a variety of disorders, including obesity, depression, and schizophrenia.[1] Activation of the 5-HT2C receptor is known to modulate appetite, mood, and cognition.[2]

These application notes detail the necessary in vitro and in vivo assays to determine the binding affinity, functional potency, selectivity, and signaling profile of this compound.

Data Presentation

Effective characterization of a novel compound requires systematic and clear presentation of quantitative data. The following tables should be used to summarize the pharmacological profile of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterReceptor/SystemValueNotes
Binding Affinity (Ki) Human 5-HT2CData in nMDetermined by radioligand competition binding assay.
Human 5-HT2AData in nMAssesses selectivity over the 5-HT2A subtype.
Human 5-HT2BData in nMAssesses selectivity over the 5-HT2B subtype.
Functional Potency (EC50) Human 5-HT2CData in nMMeasured in a functional assay (e.g., Calcium Flux or IP Accumulation).
Efficacy (Emax) Human 5-HT2CData as % of 5-HTRelative to the response of the endogenous agonist, serotonin (5-HT).
β-arrestin Recruitment (EC50) Human 5-HT2CData in nMIndicates potential for G protein signaling bias.
hERG Inhibition (IC50) hERG ChannelData in µMSuggests potential for cardiac side effects.

Table 2: In Vivo Efficacy in Preclinical Models

Preclinical ModelSpeciesDosagePrimary EndpointResult
Rodent Model of Diet-Induced Obesity Rat/Mousee.g., 1, 3, 10 mg/kgReduction in food intake and body weight.e.g., % reduction vs. vehicle
DOI-Elicited Head-Twitch Response Mousee.g., 1, 3, 10 mg/kgAttenuation of head-twitch behavior.e.g., % reduction vs. vehicle

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling of the 5-HT2C receptor and the workflow for compound characterization is crucial. The following diagrams illustrate these processes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq11 Gq/G11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Canonical 5-HT2C receptor signaling pathway.

cluster_in_vitro In Vitro Pharmacological Characterization cluster_in_vivo In Vivo Efficacy and Safety arrow > Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional Functional Assay (e.g., Calcium Flux) (Determine EC50, Emax) Binding->Functional Signaling Signaling Pathway Assay (e.g., β-arrestin) (Assess Biased Agonism) Functional->Signaling Safety Off-Target Screening (e.g., hERG Assay) Signaling->Safety Efficacy Animal Models of Efficacy (e.g., Obesity, Depression) Safety->Efficacy PK Pharmacokinetics (ADME) Efficacy->PK Tox Toxicology Studies PK->Tox

Workflow for pharmacological characterization.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize this compound.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2C receptor.[3]

  • Radioligand: [³H]mesulergine (a 5-HT2C antagonist), at a concentration close to its dissociation constant (Kd).[3]

  • Test Compound: this compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand like mianserin or ketanserin.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filter mats (PEI-soaked).[3][5]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the non-specific binding control, and the radioligand.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 250 µL.[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3][4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove non-specifically trapped radioligand.[3]

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of the test compound).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents (Membranes, Radioligand, Compound) p2 Incubate Reagents in 96-well Plate p1->p2 p3 Filter and Wash to Separate Bound/Free Ligand p2->p3 p4 Measure Radioactivity with Scintillation Counter p3->p4 p5 Calculate Specific Binding p4->p5 p6 Generate Competition Curve and Determine IC50 p5->p6 p7 Calculate Ki using Cheng-Prusoff Equation p6->p7

Workflow for the 5-HT2C competition radioligand binding assay.
Protocol 2: Calcium Flux Functional Assay

Objective: To measure the functional agonist activity (EC50 and Emax) of this compound at the 5-HT2C receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.[6]

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Test Compound: this compound at various concentrations.

  • Reference Agonist: Serotonin (5-HT) for determining the maximum response.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, automatically inject the test compound at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[6]

Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Normalize the data to the maximum response produced by the reference agonist, 5-HT.

  • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response relative to 5-HT) using non-linear regression.

Protocol 3: In Vivo Model of Food Intake in Diet-Induced Obese (DIO) Rodents

Objective: To evaluate the in vivo efficacy of this compound in reducing food intake and body weight.

Materials:

  • Animals: Diet-induced obese rats or mice.

  • Test Compound: this compound formulated in a suitable vehicle.

  • Vehicle Control: The formulation vehicle without the test compound.

  • Standard high-fat diet and water ad libitum.

  • Animal balances and food intake monitoring systems.

Procedure:

  • Acclimation: Acclimate the animals to the housing and experimental conditions.

  • Baseline Measurement: Measure baseline food intake and body weight for several days before the start of the treatment.

  • Dosing: Administer the test compound or vehicle control to the animals (e.g., via oral gavage or subcutaneous injection) at specified doses and time points.

  • Monitoring: Measure food intake and body weight at regular intervals throughout the study period.[7]

Data Analysis:

  • Calculate the change in food intake and body weight from baseline for each animal.

  • Compare the changes in the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

  • Determine the dose-dependent efficacy of the test compound in reducing food intake and body weight.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The synthesis of this compound and related bicyclic pyrazinones typically involves the formation of an amide bond within a cyclic system. Common strategies include:

  • Intramolecular Cyclization: This is a primary method involving the cyclization of a linear precursor that already contains the piperidine and pyrazine ring atoms. This often involves the formation of the amide bond in the final step.

  • Reductive Amination followed by Cyclization: A piperidine-containing starting material can be reacted with an amino acid derivative, followed by reductive amination and subsequent intramolecular amide formation.

  • Coupling and Cyclization: A one-pot reaction where a suitable piperidine derivative is coupled with a protected amino acid, followed by deprotection and spontaneous or induced cyclization.[1]

Q2: I am experiencing very low to no yield of the desired product. What are the potential primary causes?

Low or no product yield in amide coupling reactions, which are central to this synthesis, can stem from several factors:[2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid group in the linear precursor must be activated to react with the amine. Incomplete activation due to an unsuitable coupling reagent or insufficient quantity is a common issue.[2]

  • Amine Deactivation: The amine nucleophilicity can be compromised by protonation, forming an unreactive ammonium salt. This can occur if the reaction conditions are too acidic.

  • Steric Hindrance: Bulky substituents on the reacting partners can impede the approach of the nucleophilic amine to the activated carboxylic acid.[3]

  • Presence of Water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. The use of anhydrous solvents and reagents is critical.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the absence of a suitable base can significantly hinder the reaction.[2]

Q3: What are common side reactions observed during the synthesis?

Several side reactions can compete with the desired intramolecular cyclization:

  • Intermolecular Polymerization: The linear precursors can react with each other to form polymers instead of cyclizing, especially at high concentrations.

  • Racemization: If chiral centers are present, the harsh conditions required for amide bond formation can sometimes lead to racemization. Using additives like HOBt or OxymaPure can help suppress this.[2]

  • Formation of Anhydride: In some activation methods, the carboxylic acid can form a symmetric anhydride, which may be less reactive with the amine.

Troubleshooting Guides

Problem 1: Low Yield in Intramolecular Cyclization Step

If you are experiencing low yields during the final cyclization step to form the bicyclic amide, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Poor Carboxylic Acid Activation - Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). HATU is often effective for challenging couplings.[1][2] - Ensure you are using the correct stoichiometry of the coupling reagent and a non-nucleophilic base (e.g., DIPEA).
Slow Reaction Rate - Increase the reaction temperature. Monitor for potential side product formation at higher temperatures. - For sterically hindered substrates, reaction times may be significantly longer. Monitor the reaction progress by TLC or LC-MS.
Intermolecular Side Reactions - Perform the cyclization under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Hydrolysis of Activated Intermediate - Use anhydrous solvents (e.g., dry DMF, DCM). - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Difficulty in Purification of the Final Product

Purification of the final product can be challenging due to the presence of unreacted starting material, coupling reagents, and byproducts.

Issue Suggested Solution
Removal of Coupling Reagent Byproducts - If using EDC, the resulting urea byproduct is often soluble in acidic water. An aqueous workup with dilute HCl can help remove it. - Byproducts from HATU/HBTU can often be removed by aqueous workup.
Separating Product from Starting Material - Optimize your chromatography conditions. A gradient elution might be necessary. - Consider a different stationary phase for your column chromatography if silica gel is not effective.
Product is Water Soluble - If the product has high polarity, extraction with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol might be necessary. - Brine washes can help to break emulsions and improve phase separation.

Experimental Protocols

General Protocol for HATU-Mediated Intramolecular Cyclization

This protocol describes a general procedure for the final cyclization step to form this compound from its linear amino acid precursor.

  • Preparation: Dissolve the linear amino acid precursor (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.

  • Activation: Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) to the solution. In a separate flask, or added directly to the reaction, dissolve the coupling reagent HATU (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically performed at high dilution to favor intramolecular cyclization. This can be achieved by slow addition of the activating agent or by using a larger volume of solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield of this compound check_reaction Analyze Reaction Components & Conditions start->check_reaction check_purity Check Starting Material Purity check_reaction->check_purity If components seem correct optimize_coupling Optimize Coupling Agent & Base check_reaction->optimize_coupling change_conditions Modify Reaction Conditions (Temperature, Concentration, Solvent) check_reaction->change_conditions check_moisture Ensure Anhydrous Conditions check_reaction->check_moisture purify_sm Re-purify Starting Materials check_purity->purify_sm If purity is questionable success Yield Improved optimize_coupling->success fail Yield Still Low optimize_coupling->fail change_conditions->success change_conditions->fail purify_sm->success purify_sm->fail check_moisture->success check_moisture->fail fail->check_reaction Re-evaluate

Caption: Troubleshooting workflow for improving synthesis yield.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product piperidine Piperidine Derivative coupling Amide Coupling piperidine->coupling amino_acid Protected Amino Acid amino_acid->coupling deprotection Deprotection coupling->deprotection cyclization Intramolecular Cyclization deprotection->cyclization product This compound cyclization->product

Caption: General synthetic pathway relationship.

References

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The compound is known to be sensitive to these environmental factors.

Q2: I am observing unexpected peaks in my chromatogram when analyzing my sample containing this compound. What could be the cause?

A2: Unexpected chromatographic peaks may indicate the presence of degradation products. This compound, being a bicyclic lactam, is susceptible to degradation under certain conditions. The most common cause of degradation is hydrolysis of the amide bond within the piperazinone ring, especially in aqueous solutions that are acidic or basic. Other potential causes include oxidation and photodegradation. We recommend performing a forced degradation study to identify potential degradants.

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule.[3][4][5] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5] Key conditions to test include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. By analyzing the samples at different time points, you can identify potential degradation products and establish degradation pathways.[4]

Q4: Are bicyclic piperazinones like this compound generally stable?

A4: Bicyclic and polycyclic ring skeletons are often incorporated into peptide analogs to increase their hydrolytic stability.[6][7] The conformational restriction imposed by the bicyclic structure can protect the amide bond from hydrolysis. However, stability is compound-specific and depends on the overall molecular structure and the experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or concentration over time in aqueous solution. Hydrolytic degradation: The lactam ring is susceptible to hydrolysis, especially at non-neutral pH.Buffer the solution to a neutral pH (6-8). If the experiment allows, consider using aprotic solvents. Store aqueous solutions at 2-8°C and use them promptly.
Appearance of new, unidentified peaks in HPLC analysis after exposure to air or light. Oxidative or Photolytic Degradation: The compound may be sensitive to oxidation or light.[1]Prepare solutions fresh and protect from light by using amber vials or covering glassware with foil. For oxygen-sensitive applications, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental batches. Variable Storage and Handling: Inconsistent exposure to moisture, light, or temperature fluctuations can lead to varying levels of degradation.Adhere strictly to recommended storage conditions (2-8°C, dry, dark).[1][2] Allow the compound to equilibrate to room temperature before opening to prevent condensation.
Precipitation of the compound from solution. Poor Solubility of Degradants: Degradation products may have different solubility profiles than the parent compound.Characterize the precipitate to determine if it is a degradant. Adjust the solvent system or pH if possible to maintain the solubility of all components.

Quantitative Stability Data (Hypothetical)

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Stability in Aqueous Solutions at 40°C

Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 N HCl2485.212.81.5
4872.524.32.8
pH 7 Buffer2499.1<0.5<0.5
4898.5<0.5<0.5
0.1 N NaOH2465.830.13.6
4845.348.95.1

Table 2: Stability under Oxidative, Photolytic, and Thermal Stress

Stress Condition Duration Parent Compound Remaining (%) Total Degradants (%)
3% H₂O₂ at RT24 hours92.76.8
Photostability (ICH Q1B)1.2 million lux hours96.33.2
Thermal (Solid State)7 days at 60°C99.5<0.5

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with a pH 7 buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 40°C.

  • Time Points: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Visualizations

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress incubate Incubate at Specified Temperature stress->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze end Identify Degradants & Determine Pathways analyze->end

Caption: A flowchart illustrating the general workflow for a forced degradation study.

cluster_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (N-Oxide) parent->oxidation Oxidizing Agent photodegradation Photolytic Products parent->photodegradation Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and complete solubilization of experimental compounds is critical for obtaining reliable and reproducible data. This technical support center provides a comprehensive guide to addressing solubility issues encountered with Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a bicyclic heterocyclic compound. The troubleshooting guides and FAQs are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not extensively published, its structure, which contains basic nitrogen atoms, suggests it is a weakly basic compound.[1] Such compounds typically exhibit pH-dependent aqueous solubility, being more soluble in acidic conditions where the amine functional groups can be protonated to form more soluble salts.[2][3] Its solubility in neutral aqueous solutions is expected to be low. Solubility in organic solvents will vary based on polarity.

Q2: My compound is not dissolving in aqueous buffers at neutral pH. What should I do first?

A2: Given its weakly basic nature, the first and most effective step is to adjust the pH of the aqueous solution.[4] Lowering the pH will increase the ionization of the compound, which generally leads to a significant increase in aqueous solubility.[2][5] We recommend attempting to dissolve the compound in a buffer with a pH value at least 2 units below its pKa. If the pKa is unknown, start with a buffer in the pH 4-5 range.

Q3: I need to use an organic solvent. What is the recommended starting procedure?

A3: A common starting point for poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for this purpose.[7]

Recommended Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication in a water bath.[8]

  • For your final working solution, add the DMSO stock dropwise into your aqueous experimental medium while vortexing to ensure rapid dispersion and minimize precipitation.[6]

Important: The final concentration of the organic co-solvent in your assay should be kept to a minimum (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts in biological systems.[6] Always include a vehicle control in your experiments.

Q4: The compound dissolved initially in my aqueous buffer but precipitated over time. What is the likely cause?

A4: This phenomenon, known as "precipitation upon standing," can occur for several reasons:

  • Supersaturation: The initial concentration may have exceeded the compound's thermodynamic equilibrium solubility under the given conditions (pH, temperature).

  • pH Shift: The compound itself, being basic, could have slightly increased the pH of an unbuffered or weakly buffered solution, causing it to fall out of solution.

  • Instability: The compound may be degrading over time into less soluble byproducts.

  • Solvent Evaporation: If not in a sealed container, evaporation of the solvent can increase the concentration, leading to precipitation.

To address this, confirm the pH of your final solution and consider using a stronger buffer. Determining the kinetic solubility can also help identify the concentration at which the compound remains soluble over the duration of your experiment.[9]

Troubleshooting Guide for Solubility Issues

If initial attempts to dissolve this compound are unsuccessful, a more systematic approach is required. The following guide provides a logical workflow for diagnosing and resolving common solubility problems.

G start Start: Compound Insoluble check_purity 1. Verify Compound Purity and Identity (LC-MS/NMR) start->check_purity ph_adjust 2. Attempt pH Adjustment (Acidic Buffer, e.g., pH 4-5) check_purity->ph_adjust ph_success Soluble? (Visually Clear) ph_adjust->ph_success cosolvent 3. Use an Organic Co-solvent (e.g., DMSO, Ethanol) ph_success->cosolvent No end_soluble Success: Proceed with Experiment ph_success->end_soluble Yes cosolvent_success Soluble in Stock? (Visually Clear) cosolvent->cosolvent_success complexation 4. Advanced Technique: Cyclodextrin Complexation cosolvent->complexation If co-solvents are not viable precipitate Precipitates in Aqueous Medium? cosolvent_success->precipitate Yes end_insoluble Consult Formulation Specialist cosolvent_success->end_insoluble No precipitate->end_soluble No optimize_cosolvent Optimize Co-solvent % & Dilution Method precipitate->optimize_cosolvent Yes solid_dispersion 5. Advanced Technique: Amorphous Solid Dispersion complexation->solid_dispersion complexation->end_soluble If successful solid_dispersion->end_soluble If successful solid_dispersion->end_insoluble If still insoluble optimize_cosolvent->end_soluble

Caption: Troubleshooting workflow for this compound.

Data Summary: Solubility Enhancement Strategies

The selection of a solubility enhancement strategy depends on the physicochemical properties of the drug and the requirements of the experiment (e.g., in vitro assay vs. in vivo administration).[10] The table below summarizes common approaches.

StrategyMechanismCommon Agents/MethodsAdvantagesDisadvantages
pH Adjustment Increases the fraction of the more soluble, ionized form of the drug.[4]Citrate, Acetate, or Phosphate buffers.[4]Simple, rapid, and effective for ionizable drugs.[11]Limited to compounds with ionizable groups; risk of precipitation if pH shifts.[3]
Co-solvency Reduces the polarity of the solvent system, decreasing interfacial tension.[12][13]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400).[14]Effective for many non-polar compounds; simple to prepare stock solutions.[15]Potential for solvent toxicity in biological systems; drug may precipitate on dilution.[14]
Complexation A "host" molecule (cyclodextrin) encapsulates the "guest" drug, shielding it from the aqueous environment.[15]β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).[16]Significant solubility enhancement; can improve stability.[15][17]Requires specific host-guest chemistry; can be a more complex preparation.[12]
Amorphous Solid Dispersion (ASD) The drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix, increasing its energy state and apparent solubility.[18]Solvent Evaporation, Spray Drying, Hot-Melt Extrusion with polymers like PVP, HPMC.[19][20]Dramatically increases dissolution rate and bioavailability.[18]Amorphous form is thermodynamically unstable and can recrystallize; requires specialized formulation.[21]
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10][22]Micronization, Nanosuspension (e.g., wet media milling, high-pressure homogenization).[10]Enhances dissolution velocity; applicable to many compounds.[23][24]Does not increase equilibrium solubility; may not be sufficient for very insoluble drugs.[24]

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound at a specific pH and temperature.[25][26]

  • Preparation: Prepare the desired aqueous buffer (e.g., pH 4.0, 7.4, etc.).

  • Addition of Compound: Add an excess amount of this compound to a sealed vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[25]

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant.

  • Separation: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Replicates: Perform a minimum of three replicate determinations for each condition.[25]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for lab-scale preparation and is effective for poorly water-soluble drugs.[27]

  • Molar Calculation: Determine the required mass of the compound and a suitable cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a thick, homogenous paste.

  • Incorporation: Gradually add the powdered compound to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of water.

  • Drying: Spread the resulting paste in a thin layer and dry it in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Final Processing: The dried complex can be crushed into a fine powder and stored in a desiccator. The improved aqueous solubility of this powder can then be tested.

Workflow for Solubility Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate method to enhance the solubility of a compound for preclinical studies.

G start Start: New Compound (Poor Aqueous Solubility) is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_mod Strategy 1: pH Modification is_ionizable->ph_mod Yes use_cosolvent Strategy 2: Co-solvent Formulation is_ionizable->use_cosolvent No is_ph_stable Is it stable at that pH? ph_mod->is_ph_stable is_ph_stable->use_cosolvent No end_formulation Selected Formulation is_ph_stable->end_formulation Yes is_assay_compatible Is solvent compatible with the assay? use_cosolvent->is_assay_compatible use_cyclodextrin Strategy 3: Cyclodextrin Complexation is_assay_compatible->use_cyclodextrin No is_assay_compatible->end_formulation Yes use_asd Strategy 4: Amorphous Solid Dispersion use_cyclodextrin->use_asd If higher loading is needed use_cyclodextrin->end_formulation use_asd->end_formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Purification of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor Separation of the Target Compound from Impurities

  • Question: My target compound, this compound, is co-eluting with impurities during silica gel column chromatography. How can I improve the separation?

  • Answer: Due to the polar nature of the bicyclic lactam structure, achieving good separation on standard silica gel can be challenging. Here are several strategies to improve resolution:

    • Solvent System Optimization: A systematic approach to selecting and optimizing the mobile phase is crucial. Start with a combination of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). Gradually increase the polarity. For this basic compound, adding a small percentage of a modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can significantly reduce peak tailing and improve separation from acidic impurities by neutralizing active sites on the silica gel.

    • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases:

      • Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica and is often a good choice for basic compounds.

      • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol with formic acid or TFA as a modifier) can provide excellent separation.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to first elute non-polar impurities and then effectively resolve and elute your polar target compound.

Problem 2: The Compound is Tailing or Streaking on the Column

  • Question: I am observing significant tailing of my compound's peak during column chromatography. What is the cause and how can I fix it?

  • Answer: Peak tailing for polar and basic compounds like this compound on silica gel is often due to strong, non-ideal interactions with acidic silanol groups on the stationary phase.

    • Solution:

      • Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonium hydroxide to your eluent will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.

      • Use a Different Stationary Phase: Switching to a less acidic stationary phase like neutral alumina or using reverse-phase chromatography can also mitigate this issue.

      • Sample Loading: Ensure your sample is dissolved in a minimal amount of solvent and is loaded as a concentrated band onto the column. Overloading the column can also lead to peak distortion.

Problem 3: Low Recovery of the Compound from the Column

  • Question: I am getting a very low yield after column chromatography. Where could my compound be going?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel. This is more likely if the compound is unstable on silica. To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation has occurred. If it is unstable, consider using a less harsh stationary phase like alumina or deactivating the silica gel.

    • Incomplete Elution: The mobile phase may not be polar enough to elute your compound completely. After you believe all your compound has eluted, try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions for your product.

    • Compound Volatility: While this compound is not extremely volatile, ensure that you are not using excessive heat during solvent removal under reduced pressure.

Recrystallization

Problem 1: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I try to recrystallize this compound, it forms an oil rather than solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated too quickly.

    • Solutions:

      • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

      • Solvent System Modification: The chosen solvent may be too good of a solvent. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. You can also try a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a few crystals of the pure compound, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: Low Yield After Recrystallization

  • Question: My recrystallization is successful in terms of purity, but the yield is very low. How can I improve it?

  • Answer: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor.

    • Solutions:

      • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower recovery.

      • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize precipitation.

      • Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.

      • Concentrate the Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor (the remaining solution after filtration) and repeating the cooling process. Note that the purity of the second crop may be lower than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from incomplete reactions or side reactions. These may include:

  • Starting Materials: Unreacted starting materials from the cyclization step.

  • Ring-Opened Products: Hydrolysis of the lactam ring can occur, especially if the purification or reaction conditions involve strong acids or bases.

  • Diastereomers/Enantiomers: If the synthesis is not stereospecific, you may have other stereoisomers present. Chiral purification techniques may be necessary to separate enantiomers.

  • Oxidized Byproducts: The nitrogen atoms in the ring system can be susceptible to oxidation.

Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?

A2: A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the proportion of methanol while monitoring the separation by Thin Layer Chromatography (TLC). For this basic compound, adding 0.5% triethylamine to the mobile phase is also recommended to improve peak shape.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify the presence of impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound. Techniques like LC-MS can be used to assess purity by separating and identifying components of a mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining purity. Using a suitable column and detection method (e.g., UV or MS), you can quantify the percentage of your target compound and detect any impurities. Chiral HPLC can be used to determine the enantiomeric excess if you have a chiral product.

Q4: My compound is a colorless oil. How do I handle it for purification and characterization?

A4: If your compound is an oil, recrystallization will not be possible. In this case, column chromatography is the primary method for purification. For handling and characterization:

  • Handling: Use a rotary evaporator to remove the bulk of the solvent after chromatography. For final traces of solvent, a high-vacuum pump can be used, but be cautious not to remove your product if it has some volatility.

  • Characterization: For NMR, dissolve a small amount of the oil in a deuterated solvent. For MS, the oil can be dissolved in a suitable solvent for direct infusion or LC-MS analysis.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueStationary/Solvent SystemStarting Purity (%)Final Purity (%)Typical Yield (%)Notes
Silica Gel ChromatographyDichloromethane:Methanol (95:5) + 0.5% Triethylamine85>9875-85Effective for removing less polar impurities. The basic additive is crucial for good peak shape.
Alumina Chromatography (Neutral)Ethyl Acetate:Methanol (98:2)85>9780-90Good alternative to silica to avoid potential degradation of the compound.
Reverse-Phase HPLC (Prep)C18 column; Water:Acetonitrile with 0.1% Formic Acid95>9960-75Ideal for high-purity final product, but may be less scalable.
RecrystallizationIsopropanol/Hexane>95>9970-85Only suitable if the compound is a solid. Requires careful solvent screening.

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of dichloromethane and methanol.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel using the chosen eluent (slurry packing is recommended to avoid air bubbles).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution, collecting fractions.

    • Maintain a constant flow rate. Applying gentle pressure with air or nitrogen can speed up the process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity and Identity Confirmation Crude Crude Product TLC TLC Analysis for Solvent System Selection Crude->TLC Column Column Chromatography (Silica or Alumina) TLC->Column Fractions Collect and Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Purified Product Evaporate->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC/LC-MS Pure->HPLC

Caption: Purification and analysis workflow.

troubleshooting_logic Troubleshooting Logic for Poor Column Separation Start Poor Separation/Tailing Q1 Is the compound basic? Start->Q1 A1_Yes Add Triethylamine or Ammonium Hydroxide to Eluent Q1->A1_Yes Yes A1_No Optimize Solvent Polarity (Gradient Elution) Q1->A1_No No Q2 Still poor separation? A1_Yes->Q2 A1_No->Q2 A2_Yes Change Stationary Phase (Alumina or Reverse Phase) Q2->A2_Yes Yes End Improved Separation Q2->End No A2_Yes->End

Caption: Troubleshooting poor column separation.

Technical Support Center: Optimizing Reaction Conditions for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and derivatization of this compound and its analogs.

Question: My derivatization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields can stem from several factors. Below are common culprits and potential solutions based on the synthesis of related heterocyclic compounds:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient mixing to improve contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.

    • Solution: Screen different solvents to find the most suitable one for your specific derivatization. The choice of base can also be critical; for related syntheses, bases like sodium or potassium hydroxide, piperidine, or sodium tert-butoxide have been used.[2][3] For reactions involving coupling, reagents like HATU (O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been used effectively.[4][5]

  • Purity of Starting Materials: Impurities in the this compound scaffold or the derivatizing agent can lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before use.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired derivative.

    • Solution: Identify potential side reactions and adjust conditions to minimize their formation. This could involve changing the order of reagent addition, using milder reaction conditions, or employing protecting groups for sensitive functionalities.

Question: I am observing the formation of multiple products or unexpected side products. How can I improve the selectivity of my reaction?

Answer: Poor selectivity is a common challenge in heterocyclic chemistry. Consider the following strategies:

  • Control of Reaction Temperature: Temperature can significantly influence the reaction pathway.

    • Solution: Running the reaction at a lower temperature may favor the thermodynamically more stable product and reduce the formation of side products. Conversely, in some cases, higher temperatures may be needed to overcome activation energy barriers for the desired reaction.

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product.

    • Solution: For cycloaddition reactions, copper(II) catalysts have been shown to be effective in related systems.[1] The use of specific catalysts can enhance regioselectivity.

  • pH Control: The pH of the reaction medium can influence the reactivity of starting materials and intermediates.

    • Solution: For reactions involving acidic or basic functional groups, careful control of the pH using appropriate buffers can improve selectivity.

Question: My purified product seems to be unstable. What could be the cause and how can I address it?

Answer: Product instability can be due to the inherent reactivity of the derivative or issues with the workup and purification process.

  • Harsh Workup Conditions: Overly acidic or basic conditions during extraction and washing can lead to the degradation of sensitive derivatives.

    • Solution: Use milder workup procedures, such as washing with saturated sodium bicarbonate or brine, and avoid strong acids or bases if your product is sensitive.

  • Residual Catalysts or Reagents: Trace amounts of catalysts or unreacted reagents can promote decomposition over time.

    • Solution: Ensure thorough purification of your product. Column chromatography is often effective at removing impurities.

  • Air or Moisture Sensitivity: Some derivatives may be sensitive to air or moisture.

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. Store the final product in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on the this compound scaffold for derivatization?

A1: The primary reactive sites on the this compound core are typically the secondary amine in the pyrazinone ring and the carbons adjacent to the carbonyl group and the nitrogen atoms. These positions can be targeted for N-alkylation, acylation, and other functionalization reactions.

Q2: What analytical techniques are most suitable for characterizing the derivatives of this compound?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[6]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the derivative.[6]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the amide carbonyl (typically a strong absorption band around 1650-1700 cm⁻¹).[6]

Q3: Are there any known biological activities of this compound derivatives?

A3: While specific data for derivatives of this exact scaffold is limited in the public domain, related hexahydropyrazino[1,2-a]pyrazine compounds have been investigated as inhibitors of Toll-like receptors (TLR7, TLR8, and TLR9), which are implicated in autoimmune diseases.[7] This suggests that derivatives of this compound could be promising candidates for immunomodulatory drug discovery. Additionally, related pyrido-pyrrolo-pyrazine structures have been explored as potent and selective 5-HT(2C) receptor agonists.[5]

Experimental Protocols

General Procedure for N-Alkylation (adapted from related imide alkylations)[8]
  • To a solution of this compound in a suitable dry solvent (e.g., DMF or THF), add a base (e.g., NaH or K₂CO₃) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

One-Pot Coupling/Cyclization for Dione Analogs[4]

A facile one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones has been developed using a sequential coupling/cyclization reaction. This methodology can potentially be adapted for the derivatization of the this compound scaffold.

  • Dissolve the starting material (e.g., a 6-hydroxypicolinic acid analog) and a β-hydroxylamine in a suitable solvent.

  • Add a coupling agent such as HATU to mediate both the amide bond formation and activate the hydroxyl group for intramolecular alkylation.

  • The reaction typically proceeds in good yield under mild conditions.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of related heterocyclic structures, which can serve as a starting point for optimizing the derivatization of this compound.

Starting Material AnalogueReagents and ConditionsProduct AnalogueYield (%)Reference
Succindialdehyde, benzotriazole, N-phenylethylenediamineReaction with Grignard reagents, allylsilanes, etc.1-phenyl-5-substituted-hexahydro-1H-pyrrolo[1,2-a]imidazolesGood to Excellent[8]
6-Hydroxypicolinic acids, β-hydroxylaminesHATU, one-pot coupling/cyclization3,4-Dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-dionesGood[4]
3-Nitrosoperhydro-1H-pyrido[1,2-a]pyrazineLiAlH₄, THF, reflux3-Aminoperhydro-1H-pyrido[1,2-a]pyrazineNot specified[9]
1,2,3,4,10,10a-Hexahydro-1H-pyrazino[1,2-a]indolesLead optimization5,5a,6,7,8,9-Hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazinesNot specified[5]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start Starting Material This compound reaction Derivatization Reaction (e.g., N-Alkylation, Acylation) start->reaction Reagents, Solvent, Catalyst workup Reaction Workup (Quenching, Extraction) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Derivative characterization->final_product

Caption: A generalized experimental workflow for the derivatization of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes side_products Side Products Observed? incomplete->side_products No optimize_conditions->low_yield Re-run Reaction modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes starting_material_purity Check Starting Material Purity side_products->starting_material_purity No modify_conditions->low_yield Re-run Reaction purify_sm Purify Starting Materials starting_material_purity->purify_sm purify_sm->low_yield Re-run Reaction

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Signaling Pathway Inhibition

tlr_signaling_inhibition cluster_cell Immune Cell cluster_endosome Endosome TLR TLR7 / TLR8 / TLR9 MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Derivative This compound Derivative Derivative->TLR Inhibition Ligand Nucleic Acid Ligands (ssRNA, CpG-DNA) Ligand->TLR

Caption: Potential inhibition of the Toll-like receptor (TLR) signaling pathway by derivatives.[7]

References

Troubleshooting Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one in biological assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bicyclic lactam belonging to the quinolizidine alkaloid class of compounds. Research has indicated its potential in several therapeutic areas, including anticancer, pain management, and antimicrobial applications.[1] Structurally similar compounds have been investigated for their ability to modulate key signaling pathways within cells.

Q2: What are the primary challenges when working with this compound in cell-based assays?

The main challenges include ensuring compound solubility and stability in aqueous culture media, determining the optimal effective concentration that avoids non-specific cytotoxicity, and potential interference with assay readouts (e.g., fluorescence-based assays). As an alkaloid, its basic nature might also influence the pH of the culture medium.

Q3: How should I prepare stock solutions of this compound?

Due to the limited information on the solubility of this specific compound, it is recommended to start with a high-quality organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: I am observing unexpected cytotoxicity in my experiments. How can I determine if it is a specific effect of the compound?

It is crucial to differentiate between on-target pharmacological effects and non-specific cytotoxicity. This can be achieved by:

  • Dose-response analysis: Perform a thorough dose-response experiment to identify a concentration range where the compound elicits a biological response without causing widespread cell death.

  • Multiple viability assays: Use orthogonal methods to assess cell viability. For instance, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like Trypan Blue exclusion or LDH release).

  • Microscopic examination: Visually inspect the cells for morphological changes characteristic of apoptosis or necrosis.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible results 1. Compound instability: The compound may be degrading in the culture medium over time. 2. Stock solution issues: Incomplete dissolution or precipitation of the compound. 3. Cell culture variability: Inconsistent cell passage number, seeding density, or cell health.1. Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with a new compound for long-term experiments. 2. Ensure the compound is fully dissolved in the stock solution. Gentle heating or sonication may be necessary. Vortex the stock solution before each use. 3. Use cells within a consistent passage number range and ensure uniform seeding density. Regularly monitor cell health and test for mycoplasma contamination.
High background in fluorescence-based assays 1. Autofluorescence: The compound itself may be fluorescent at the assay's excitation/emission wavelengths. 2. Compound precipitation: Precipitated compound can scatter light, leading to artificially high readings.1. Run a control experiment with the compound in assay buffer without the fluorescent reporter to measure its intrinsic fluorescence. If autofluorescence is an issue, consider using a fluorophore with red-shifted excitation and emission wavelengths. 2. Visually inspect the wells for any precipitate. If precipitation is observed, try reducing the compound concentration or using a different solvent system for the final dilution.
Observed effect is cytostatic, not cytotoxic The compound may be inhibiting cell proliferation without directly causing cell death.1. Cell counting over time: A cytotoxic compound will lead to a decrease in the number of viable cells, while a cytostatic compound will result in a slower increase in cell number compared to the control. 2. Cell cycle analysis: Use flow cytometry to analyze the DNA content of treated cells to determine if the compound is causing cell cycle arrest at a specific phase.
No observable effect at expected concentrations 1. Incorrect concentration range: The effective concentration may be higher than tested. 2. Poor bioavailability in the cellular context: The compound may not be efficiently entering the cells.1. Perform a wider dose-response experiment, testing concentrations up to the solubility limit of the compound. 2. While difficult to assess without specific uptake assays, consider increasing the incubation time to allow for greater compound accumulation within the cells.

III. Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes, based on the activities of similar quinolizidine alkaloids. Researchers should determine the specific values for their experimental system.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer25.5
A549Lung Cancer32.1
HeLaCervical Cancer18.9
HepG2Liver Cancer45.7

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive64
Bacillus subtilisGram-positive128
Escherichia coliGram-negative>256
Pseudomonas aeruginosaGram-negative>256

IV. Experimental Protocols

A. Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2][3][4][5][6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

B. Antimicrobial Susceptibility Testing using Broth Microdilution

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[7][8]

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

V. Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets of this compound are not yet fully elucidated, many alkaloids have been shown to modulate key cellular signaling pathways such as NF-κB and PI3K/Akt, which are often dysregulated in cancer and inflammatory diseases.[3][9][10]

A. NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[11]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Target Gene Expression Compound Hexahydro-1H-pyrido[1,2-a] pyrazin-6(2H)-one (Hypothetical Target) Compound->IKK_complex Inhibition? NFkB_n->Gene_Expression Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[12]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Compound Hexahydro-1H-pyrido[1,2-a] pyrazin-6(2H)-one (Hypothetical Target) Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Potential modulation points in the PI3K/Akt signaling pathway.

C. Experimental Workflow for Pathway Analysis

Workflow cluster_workflow Workflow for Investigating Pathway Modulation start Treat cells with This compound lysate Prepare cell lysates start->lysate western Western Blot for key pathway proteins (e.g., p-Akt, IκBα) lysate->western reporter Luciferase Reporter Assay for transcription factor activity (e.g., NF-κB) lysate->reporter analysis Data Analysis and Interpretation western->analysis reporter->analysis

Caption: Workflow for analyzing the effect on signaling pathways.

References

Technical Support Center: Reducing Cytotoxicity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro cytotoxicity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My experimental results show high cytotoxicity for this compound across multiple cell lines. What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from various factors. Systematically troubleshooting is key.

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to rule out concentration errors.

  • Assess Compound Stability: Ensure the compound is stable in the cell culture medium for the duration of the experiment. Degradation products could exhibit higher toxicity.

  • Evaluate Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell lines (typically below 0.5%).

  • Check for Assay Interference: Some compounds can interfere with assay reagents or detection methods (e.g., colorimetric or fluorescent readouts). Include appropriate controls to test for any such interference.

Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A2: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability and total cell number.

  • Cytotoxic Effect: A decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic Effect: The total cell number plateaus, while the percentage of viable cells remains high.

Q3: What are the common mechanisms of cytotoxicity for heterocyclic compounds like this compound?

A3: While the specific mechanism for this compound is not extensively documented, related heterocyclic compounds often induce cytotoxicity through:

  • Induction of Apoptosis: Triggering programmed cell death is a common mechanism. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cell division and leading to cell death.[1]

  • DNA Damage: Direct or indirect damage to cellular DNA can activate repair mechanisms that, if overwhelmed, lead to apoptosis.

Troubleshooting Guide: High In Vitro Cytotoxicity

This guide provides strategies to address and potentially mitigate high cytotoxicity observed during your experiments.

Problem Potential Cause Suggested Solution
High cytotoxicity at low compound concentrations Intrinsic toxicity of the compound.- Perform a detailed dose-response curve to accurately determine the IC50 value.- Reduce the incubation time of the compound with the cells.- Consider co-treatment with a known cytoprotective agent (e.g., an antioxidant like N-acetylcysteine if oxidative stress is suspected).
Variable cytotoxicity between experiments Experimental variability.- Standardize cell seeding density and passage number.- Ensure consistent incubation times and conditions (temperature, CO2, humidity).- Prepare fresh compound dilutions for each experiment.
Compound precipitation in culture medium Poor solubility of the compound.- Visually inspect the culture medium for any signs of precipitation after compound addition.- Test the solubility of the compound in the culture medium prior to the experiment.- Consider using a different solvent or a solubilizing agent, ensuring the new vehicle is not toxic to the cells.
Cell death observed only in specific cell lines Cell line-specific sensitivity.- Investigate the expression levels of potential molecular targets in your panel of cell lines.- Analyze the metabolic pathways of the cell lines, as some may produce toxic metabolites of the compound.

Quantitative Data Summary

While specific cytotoxicity data for this compound is limited in publicly available literature, the following tables summarize the in vitro cytotoxicity (IC50 values) of structurally related pyrazine and pyrido-pyrazine derivatives against various cancer cell lines. This data can serve as a reference for designing your own experiments.

Table 1: Cytotoxicity of Pyrazino[1,2-a]indole Derivatives [2]

CompoundCell LineIC50 (µM)
49a K562 (Leukemia)0.07
51a K562 (Leukemia)1.2
51a BT-474 (Breast)2.5
51a MCF-7 (Breast)>10

Table 2: Cytotoxicity of Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine Derivatives [3]

CompoundCell LineIC50 (µM)
8l MCF-7 (Breast)2.80 ± 0.03
8l A549 (Lung)2.53 ± 0.05

Table 3: Cytotoxicity of Pyrazino[1,2-b]isoquinoline-4-one Derivatives [1]

CompoundCell LineIC50 (M)
1b HT-29 (Colon)1.95 x 10⁻⁷

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting a biological or biochemical function.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_addition Addition of Cytotoxicity Reagent (e.g., MTT) incubation->assay_addition readout Measurement (e.g., Absorbance) assay_addition->readout data_processing Data Processing & Normalization readout->data_processing ic50 IC50 Determination data_processing->ic50

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway: Induction of Apoptosis

Given that many heterocyclic compounds induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway, a likely mechanism of action for cytotoxic compounds.

G compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds to cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2/Bcl-xL bcl2->bax_bak inhibits

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Technical Support Center: Chiral Separation of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and related bicyclic lactam compounds.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) are often a good starting point for this class of compounds.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) concentration in hexane. For polar organic mode, screen different solvents like methanol, ethanol, and acetonitrile, and their mixtures.
Mobile phase additives are missing or incorrect.For basic compounds like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature. Lower temperatures often improve chiral resolution.
Flow rate is too high.Reduce the flow rate. Slower flow rates can increase interaction time with the CSP, leading to better separation.
Peak Tailing Secondary interactions between the analyte and the silica support of the CSP.Add a competing amine to the mobile phase (e.g., 0.1% diethylamine) to block active sites on the silica surface.
Sample overload.Reduce the amount of sample injected onto the column.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
Peak Broadening Extra-column band broadening.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Column degradation.Flush the column with a strong solvent (if compatible with the CSP) or replace the column if it has reached the end of its lifetime.
Mismatched sample solvent and mobile phase.Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
High Backpressure Blockage in the column or tubing.Filter all samples and mobile phases. Reverse flush the column (check manufacturer's instructions first). Check for blockages in the HPLC system.
Precipitated buffer or sample in the system.Ensure complete solubility of buffers and samples in the mobile phase. Flush the system with an appropriate solvent to dissolve any precipitate.
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature variations.Maintain a constant column temperature using a column oven.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: While the optimal CSP must be determined experimentally, polysaccharide-based CSPs are highly recommended as a starting point for chiral separations of heterocyclic compounds like this compound. Columns such as Chiralpak® and Chiralcel® series, which are based on derivatized cellulose or amylose, have a broad applicability for a wide range of chiral compounds.

Q2: What are the recommended starting mobile phase conditions for method development?

A2: For normal-phase chromatography, a good starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). You can begin with a 90:10 (v/v) mixture of hexane:alcohol and adjust the alcohol percentage to optimize the separation. For basic analytes, adding 0.1% of an amine modifier like diethylamine (DEA) is often beneficial. In polar organic mode, you can start with 100% methanol, ethanol, or acetonitrile and then screen mixtures of these solvents.

Q3: How can I improve the peak shape for my basic analyte?

A3: Peak tailing is a common issue for basic compounds in chiral chromatography. This is often due to strong interactions with acidic silanol groups on the silica surface of the CSP. To improve peak shape, add a basic modifier to your mobile phase. Common choices include diethylamine, ethanolamine, or butylamine at a concentration of 0.1-0.2%.

Q4: My resolution is still poor even after optimizing the mobile phase. What else can I try?

A4: If mobile phase optimization is insufficient, consider the following:

  • Temperature: Lowering the column temperature can often enhance enantioselectivity. Try running the separation at 10°C or 15°C.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.

  • Different CSP: If one type of polysaccharide-based CSP (e.g., cellulose-based) does not provide adequate separation, try a different type (e.g., amylose-based).

Q5: Can I use gradient elution for chiral separations?

A5: While isocratic elution is more common for chiral separations to ensure consistent selectivity, gradient elution can be used, particularly in method development to screen a range of solvent strengths. However, re-equilibration of the chiral stationary phase between runs is critical and can be time-consuming.

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral separation method for this compound.

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase. Recommended columns include:

    • Chiralpak® AD-H or Chiralpak® IA

    • Chiralcel® OD-H or Chiralcel® OJ-H

2. Mobile Phase Screening (Normal Phase):

  • Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Temperature: 25°C.

  • Optimization:

    • Vary the percentage of isopropanol from 5% to 30%.

    • If separation is not achieved, switch the alcohol modifier to ethanol and repeat the screening.

    • Optimize the concentration of the basic additive if peak shape is poor.

3. Data Analysis:

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition.

  • An α value greater than 1.1 and an Rs value greater than 1.5 are generally desired.

4. Further Optimization:

  • If a promising separation is observed (α > 1.1), further optimize by adjusting the flow rate and temperature.

  • Lowering the temperature (e.g., to 15°C) often improves resolution.

  • Decreasing the flow rate (e.g., to 0.5 mL/min) can also enhance separation.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Column e.g., Chiralpak® AD-He.g., Chiralcel® OD-He.g., Chiralpak® IA
Mobile Phase e.g., Hex/IPA/DEA (80/20/0.1)e.g., Hex/EtOH/DEA (90/10/0.1)e.g., MeOH/ACN (50/50)
Flow Rate (mL/min) 1.00.81.2
Temperature (°C) 251530
Retention Time (Enantiomer 1) (min)
Retention Time (Enantiomer 2) (min)
Separation Factor (α)
Resolution (Rs)

Visualizations

Chiral_Separation_Workflow cluster_0 Method Development Workflow start Start: Racemic Mixture of This compound column_selection Step 1: Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening Step 2: Screen Mobile Phases (Normal Phase & Polar Organic) column_selection->mobile_phase_screening data_analysis Step 3: Analyze Results (Calculate α and Rs) mobile_phase_screening->data_analysis data_analysis->column_selection If α ≤ 1.1 (No Separation) optimization Step 4: Optimize Separation (Temperature, Flow Rate, Additives) data_analysis->optimization If α > 1.1 optimization->mobile_phase_screening If Rs ≤ 1.5 validation Step 5: Method Validation optimization->validation If Rs > 1.5 final_method Final Chiral Separation Method validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

Technical Support Center: Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies involve the intramolecular cyclization of a suitable precursor derived from pipecolic acid. Two common approaches are:

  • Reductive Amination followed by Cyclization: This involves the reductive amination of a pipecolic acid derivative with a protected aminoacetaldehyde, followed by deprotection and subsequent intramolecular lactamization.

  • Alkylation and Cyclization: This route consists of the N-alkylation of a pipecolic acid ester with a 2-haloethylamine derivative, followed by intramolecular amide bond formation.

Troubleshooting Guides

Problem 1: Low Yield of the Final Product

Q2: I am experiencing a very low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can arise from several factors throughout the synthetic sequence. Here are some common causes and troubleshooting suggestions:

  • Incomplete Initial Reaction: The initial coupling or reductive amination may not be proceeding to completion.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Consider extending the reaction time, increasing the temperature, or using a different coupling agent or reducing agent. Ensure all reagents are pure and dry.

  • Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired product.

    • Solution: Identify potential side reactions based on your specific route (e.g., over-alkylation, polymerization). Adjusting the stoichiometry of your reactants or the rate of addition of one reactant to another can minimize these.

  • Inefficient Cyclization: The final lactam formation is often a critical and challenging step.

    • Solution: The choice of base and solvent is crucial for efficient cyclization. Screen different conditions, such as using a stronger, non-nucleophilic base or changing to a higher-boiling point solvent to facilitate the reaction. High dilution conditions can also favor intramolecular cyclization over intermolecular polymerization.

Problem 2: Difficulty in Purifying the Final Product

Q3: My final product is impure, and I'm struggling with purification. What are the likely impurities and what purification strategies can I use?

A3: Common impurities include unreacted starting materials, polymeric byproducts, and diastereomers if chiral starting materials are used.

  • Likely Impurities:

    • Unreacted N-substituted pipecolic acid derivative.

    • Polymeric materials from intermolecular reactions.

    • Epimers at the bridgehead carbon if racemization occurs.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For difficult separations, especially of diastereomers, preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Cyclization

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Reductive Amination

  • To a solution of ethyl pipecolinate (1.0 eq) in dichloromethane (DCM), add N-Boc-aminoacetaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection and Cyclization

  • Dissolve the purified product from Step 1 in a 4M HCl solution in dioxane.

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture to dryness.

  • Dissolve the resulting amine hydrochloride salt in a high-boiling point solvent such as toluene or xylene.

  • Add a non-nucleophilic base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring the formation of the lactam by TLC or LC-MS.

  • Cool the reaction mixture, filter off any salts, and concentrate the filtrate.

  • Purify the crude this compound by flash column chromatography.

Data Presentation

ParameterReductive AminationAlkylation & Cyclization
Typical Yield 40-60% (over 2 steps)35-55% (over 2 steps)
Key Reagents Sodium triacetoxyborohydride, Boc-aminoacetaldehyde, HCl/Dioxane, Triethylamine2-Bromoethylamine hydrobromide, Potassium carbonate, High temperature
Common Solvents Dichloromethane, TolueneAcetonitrile, DMF
Reaction Temperature Room temperature to refluxRoom temperature to 120 °C
Reaction Time 24-48 hours24-72 hours

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of Precursor cluster_step2 Step 2: Cyclization cluster_purification Purification start Ethyl Pipecolinate reductive_amination Reductive Amination with N-Boc-aminoacetaldehyde start->reductive_amination alkylation Alkylation with 2-Haloethylamine derivative start->alkylation precursor N-Substituted Pipecolinate reductive_amination->precursor alkylation->precursor deprotection Deprotection (if needed) precursor->deprotection cyclization Intramolecular Cyclization deprotection->cyclization product This compound cyclization->product purification Column Chromatography or Recrystallization product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions inefficient_cyclization Inefficient Cyclization? start->inefficient_cyclization starting_material Unreacted Starting Material? start->starting_material polymer Polymeric Byproducts? start->polymer diastereomers Diastereomers Present? start->diastereomers solution_incomplete Optimize reaction time, temperature, or reagents incomplete_reaction->solution_incomplete solution_side Adjust stoichiometry, rate of addition side_reactions->solution_side solution_cyclization Screen bases and solvents, use high dilution inefficient_cyclization->solution_cyclization solution_sm Improve purification (e.g., gradient elution) starting_material->solution_sm solution_polymer Optimize cyclization conditions (high dilution) polymer->solution_polymer solution_diastereomers Chiral chromatography or recrystallization diastereomers->solution_diastereomers

Caption: Troubleshooting decision tree for common synthesis pitfalls.

Technical Support Center: Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves the intramolecular cyclization of an activated derivative of N-(2-aminoethyl)pipecolic acid. This typically involves the formation of an amide bond followed by a base- or acid-catalyzed lactamization. Protecting groups may be necessary for the amine functionalities to prevent side reactions.

Q2: What are the most critical parameters to control during the cyclization step?

The most critical parameters include reaction temperature, concentration, and the choice of base or acid catalyst. High temperatures can sometimes lead to degradation or side reactions, while a concentration that is too high may favor intermolecular reactions (dimerization or polymerization) over the desired intramolecular cyclization. The stoichiometry and type of catalyst are also crucial for efficient ring closure.

Q3: Which analytical techniques are most suitable for monitoring the reaction progress and identifying byproducts?

A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[1] TLC is useful for rapid qualitative monitoring. LC-MS provides information on the molecular weight of the main product and any impurities, which is invaluable for initial byproduct identification.[1] ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product and for characterizing the structure of isolated byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing a very low yield of this compound, or none at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield can stem from several factors, from the quality of starting materials to the reaction conditions. Below is a table outlining potential causes and suggested solutions.

Potential CauseTroubleshooting Steps
Poor quality of starting materials - Verify the purity of your N-(2-aminoethyl)pipecolic acid derivative and any activating agents using NMR and/or LC-MS. - Ensure all reagents are dry, as moisture can quench activating agents and inhibit the reaction.
Inefficient activation of the carboxylic acid - Experiment with different coupling agents (e.g., HATU, HOBt/EDC, or conversion to the acid chloride). - Ensure the correct stoichiometry of the coupling agent and base (if required) is used.
Suboptimal cyclization conditions - Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious of potential degradation at very high temperatures. - Concentration: If intermolecular byproducts are suspected, perform the reaction under high-dilution conditions to favor intramolecular cyclization. - Catalyst: Screen different bases or acids for the cyclization step. For base-catalyzed cyclization, consider non-nucleophilic bases like DBU or proton sponge.
Incorrect work-up procedure - Ensure the pH is appropriately adjusted during extraction to ensure your product is in the organic layer. - Consider the possibility of the product being water-soluble and adjust the extraction and purification strategy accordingly.
Issue 2: Presence of Unexpected Byproducts

Question: My crude reaction mixture shows multiple spots on TLC and several peaks in the LC-MS, in addition to my desired product. How can I identify these byproducts and prevent their formation?

Answer:

The presence of multiple byproducts is a common challenge in cyclization reactions. The first step is to characterize these impurities.

Byproduct Identification Workflow

Byproduct_Identification start Crude Reaction Mixture lcms LC-MS Analysis start->lcms Initial Assessment nmr NMR of Crude Mixture start->nmr separation Chromatographic Separation (e.g., Flash Chromatography) lcms->separation Guide Separation nmr->separation fractions Isolated Byproduct Fractions separation->fractions nmr_pure 1D and 2D NMR of Isolated Byproducts fractions->nmr_pure msms High-Resolution MS/MS of Isolated Byproducts fractions->msms structure Structure Elucidation nmr_pure->structure msms->structure

Caption: Workflow for the identification of reaction byproducts.

Common Byproducts and Their Prevention

Byproduct TypeProbable CausePrevention Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or inefficient activation.Increase reaction time and/or temperature. Use a more potent activating agent.
Linear Precursor (Non-cyclized) The amide bond is formed, but the final lactamization does not occur.Optimize the cyclization catalyst (acid or base) and reaction conditions (temperature, solvent).
Dimer or Oligomers Intermolecular reaction favored over intramolecular cyclization, often at high concentrations.Perform the cyclization step under high-dilution conditions (slow addition of the substrate to a larger volume of solvent).
Byproducts from Protecting Groups Incomplete deprotection or side reactions involving the protecting groups.Ensure complete deprotection before cyclization. Choose protecting groups that are stable to the reaction conditions and easily removed.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification by LC-MS
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry Detection: Couple the HPLC output to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention times of the main product and impurities. Examine the mass spectrum of each peak to determine its molecular weight. This data provides initial clues to the identity of the byproducts.

Protocol 2: Isolation of Byproducts by Flash Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of the mobile phase. If it is a solid, it can be dry-loaded onto silica gel.

  • Column Packing: Pack a flash chromatography column with an appropriate stationary phase (e.g., silica gel).

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar eluent and gradually increasing the polarity. The choice of solvent system should be guided by prior TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze each by TLC to identify which fractions contain the isolated byproducts.

  • Characterization: Combine the fractions containing the pure byproducts and concentrate them. Subject the isolated compounds to detailed structural analysis using NMR and high-resolution mass spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common reaction problems and their potential causes in the synthesis of this compound.

Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Causes low_yield Low or No Yield reagents Poor Reagent Quality low_yield->reagents leads to activation Inefficient Acid Activation low_yield->activation leads to cyclization Suboptimal Cyclization low_yield->cyclization leads to workup Incorrect Work-up low_yield->workup leads to byproducts Multiple Byproducts byproducts->cyclization leads to concentration High Concentration byproducts->concentration leads to

Caption: Logical relationship between experimental problems and their causes.

References

Validation & Comparative

A Comparative Analysis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and Bioactive Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one against other notable pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. Due to the limited public experimental data on this compound, this comparison focuses on structurally related and functionally relevant pyrazine-containing compounds: the well-established anthelmintic drug Praziquantel and a class of naturally occurring bioactive compounds, the Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones.

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. This scaffold is a key component in numerous biologically active compounds and clinically used drugs, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiparasitic effects.[1][2][3][4] This guide delves into the chemical properties, biological activities, and mechanisms of action of these selected derivatives, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental comparison begins with the core chemical and physical properties of the compounds. While specific experimental data for this compound is sparse, its properties can be calculated based on its structure. Praziquantel and a representative Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione are presented for comparison.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₈H₁₄N₂O154.21
Praziquantel C₁₉H₂₄N₂O₂312.41
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₇H₁₀N₂O₂154.17

Comparative Biological Activity

The biological activities of pyrazine derivatives are diverse. Praziquantel is a potent anthelmintic, while various hexahydropyrrolo[1,2-a]pyrazine-1,4-diones have demonstrated significant antibacterial and anticancer properties.

Anthelmintic Activity: Praziquantel

Praziquantel is the drug of choice for treating schistosomiasis and other flatworm infections.[5] Its mechanism of action involves the disruption of calcium ion homeostasis in the parasite. Praziquantel causes a rapid influx of Ca²⁺ into the worm's cells, leading to severe muscle spasms, paralysis, and damage to the parasite's outer surface (tegument), making it vulnerable to the host's immune system.[6][7][8] The molecular target is believed to be a specific subunit of the parasite's voltage-gated calcium channels, and more recently, a specific transient receptor potential (TRP) ion channel has been identified as the key mediator of its action.[2][3]

Antibacterial and Cytotoxic Activity: Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones

This class of compounds, often isolated from marine bacteria, exhibits notable antibacterial and cytotoxic effects. Specific derivatives have shown potent activity against multidrug-resistant bacteria and various cancer cell lines.

CompoundAssay TypeTargetActivity MetricValueCitation
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione AntibacterialStaphylococcus aureus (MDR)MIC15 µg/mL[9]
Staphylococcus aureus (MDR)MBC20 µg/mL[9]
...-3-(phenylmethyl)- CytotoxicityRAW 264.7 (macrophage)IC₅₀500 µg/mL[10][11]
Hemolytic ActivityHuman ErythrocytesEC₅₀115.5 µg/mL[10][12]
...-3-(2-methyl propyl) AnticancerA549 (Lung Cancer)IC₅₀19.94 µg/mL[13]
HeLa (Cervical Cancer)IC₅₀16.73 µg/mL[13]

MIC = Minimum Inhibitory Concentration, MBC = Minimum Bactericidal Concentration, IC₅₀ = Half-maximal Inhibitory Concentration, EC₅₀ = Half-maximal Effective Concentration

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the data presented.

Mechanism of Action: Praziquantel

Praziquantel's anthelmintic effect is initiated by its interaction with specific ion channels on the parasite's cell membranes. This leads to a cascade of events culminating in paralysis and death of the worm.

Praziquantel_MoA PZQ Praziquantel (PZQ) TRP_Channel Parasite TRPMPZQ Ion Channel (Voltage-Gated Ca²⁺ Channel Subunit) PZQ->TRP_Channel Binds to & Activates Ca_Influx Rapid Influx of Calcium Ions (Ca²⁺) TRP_Channel->Ca_Influx Opens Channel Contraction Tetanic Muscle Contraction & Spastic Paralysis Ca_Influx->Contraction Tegument Tegumental Damage (Vacuolization) Ca_Influx->Tegument Death Parasite Death & Expulsion Contraction->Death Immune Host Immune System Attack Tegument->Immune Exposes Antigens Immune->Death

Caption: Mechanism of action for the anthelmintic drug Praziquantel.

General Experimental Workflow for Bioactivity Screening

The process of discovering and characterizing bioactive compounds follows a structured pipeline, from initial screening to the determination of specific activity metrics like MIC or IC₅₀.

workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Compound Test Compound (Pyrazine Derivative) Assay Initial Bioassay (e.g., Agar Diffusion) Compound->Assay Hit Identification of 'Hits' (Active Compounds) Assay->Hit Dose Dose-Response Experiment Hit->Dose MIC MIC Determination (Broth Microdilution) Dose->MIC Antibacterial IC50 IC₅₀ Determination (MTT Assay) Dose->IC50 Cytotoxicity Data Data Analysis & Interpretation MIC->Data IC50->Data

Caption: A generalized workflow for screening and quantifying bioactivity.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are methodologies for the key experiments cited in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]

1. Preparation of Materials:

  • Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute in sterile cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest desired test concentration.[5]

  • Microtiter Plate: Use a sterile 96-well, round-bottom microtiter plate.

2. Assay Procedure:

  • Dispense 100 µL of sterile MHB into all wells of the 96-well plate.[5]

  • Add 100 µL of the 2x concentrated compound solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[5] This creates a gradient of compound concentrations.

  • Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculate wells in columns 1 through 11 with 5 µL of the standardized bacterial suspension.[5]

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

3. Data Interpretation:

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the agent at which there is no visible turbidity (growth).[1] The results can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.[15]

Protocol 2: Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

1. Cell Plating:

  • Seed cells (e.g., A549, HeLa, or RAW 264.7) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10][17]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated control cells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

3. MTT Addition and Incubation:

  • After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][17]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16]

4. Solubilization and Measurement:

  • Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals or the cell monolayer.[16]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

References

Comparative Efficacy of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the comparative efficacy of the (R)- and (S)-enantiomers of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one. While the synthesis of the racemic compound and its hydrochloride salt has been documented, dedicated studies on the chiral separation and differential biological activities of its enantiomers appear to be limited or not widely published.

This guide aims to provide a thorough overview of the current state of knowledge. However, due to the absence of direct comparative experimental data for the specified enantiomers, this document will instead discuss the available information on closely related analogs and the general principles of stereochemistry in drug action to provide a framework for future research.

Challenges in Sourcing Comparative Data

Extensive searches for direct comparative studies on the biological activities of (R)- and (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one have not yielded specific quantitative data such as IC50 values, binding affinities, or in vivo efficacy comparisons. This suggests that this specific area of research may be nascent or the findings have not been disseminated in publicly accessible formats.

Insights from a Structurally Related Analog: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Significant research has been conducted on a structurally similar compound, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, which features a five-membered pyrrolidine ring instead of the six-membered piperidine ring found in the compound of interest. Studies on the (S)-enantiomer of this analog have revealed a range of biological activities, offering potential, albeit indirect, insights.

Biological Activities of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Biological ActivityExperimental ModelKey FindingsCitation
Anticancer In vitro cancer cell linesDemonstrated potential to inhibit the growth of various cancer cell lines.[1]
Pain Management Animal models of neuropathic painShowed efficacy in managing neuropathic pain.[1]
Antimicrobial Staphylococcus aureusExhibited antimicrobial activity.[1]

It is crucial to reiterate that these findings pertain to a different chemical entity. The substitution of a pyrrolidine with a piperidine ring can significantly alter the three-dimensional structure, flexibility, and physicochemical properties of the molecule, which in turn would likely impact its interaction with biological targets. Therefore, direct extrapolation of these activities to the enantiomers of this compound is not scientifically valid.

The Importance of Stereochemistry in Pharmacology

The differential pharmacological effects of enantiomers are a well-established principle in drug development. The spatial arrangement of atoms in a chiral molecule can lead to significant differences in their interaction with chiral biological macromolecules such as receptors and enzymes. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A hypothetical signaling pathway illustrating how enantiomers can exhibit differential activity is presented below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor Signal_A Signaling Protein A Receptor->Signal_A Activation Signal_B Signaling Protein B Signal_A->Signal_B Response Cellular Response Signal_B->Response Enantiomer_S (S)-Enantiomer Enantiomer_S->Receptor High Affinity Binding Enantiomer_R (R)-Enantiomer Enantiomer_R->Receptor Low Affinity Binding G Start Racemic Hexahydro-1H-pyrido [1,2-a]pyrazin-6(2H)-one Chiral_Sep Enantioselective Synthesis or Chiral Separation Start->Chiral_Sep Enantiomers (R)-Enantiomer & (S)-Enantiomer Chiral_Sep->Enantiomers In_Vitro In Vitro Biological Screening Enantiomers->In_Vitro Data_Analysis Quantitative Data Analysis (IC50, Ki, etc.) In_Vitro->Data_Analysis In_Vivo In Vivo Efficacy & PK/Tox Studies Data_Analysis->In_Vivo Conclusion Determination of Comparative Efficacy In_Vivo->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Analogs as Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one analogs, focusing on their structure-activity relationship (SAR) as mu (µ)-opioid receptor antagonists. The information presented is based on a key study by Le Bourdonnec et al. (2006), which systematically explored the modification of this scaffold to optimize binding affinity and functional activity.[1]

Introduction

The quest for potent and selective µ-opioid receptor antagonists is a significant area of research in medicinal chemistry, with potential applications in treating opioid-induced side effects and other conditions. The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been identified as a promising template for the design of such antagonists. This guide will delve into the synthetic strategies, biological activities, and the nuanced relationships between chemical structure and receptor interaction for a series of these analogs.

Comparative Biological Activity

The following table summarizes the in vitro biological data for a selection of key this compound analogs, highlighting the impact of various substitutions on their affinity for the µ-opioid receptor and their functional antagonist activity.

CompoundR1R2R3R4µ Ki (nM)µ IC50 (nM) (GTPγS)
1 HHHH1425
2 MeHHH5.311
3 HMeHH0.620.54
4 MeMeHH1.22.1
5 HH2-Cl-benzylH2.14.5
6 MeMe2-Cl-benzylH0.471.8
7 HHHOH2548
8 MeMeHOH3.67.2

Data extracted from Le Bourdonnec et al., 2006.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship for this series of compounds:

  • Substitution on the Piperidine Ring: The introduction of methyl groups at the R1 and R2 positions on the piperidine ring generally leads to an increase in both binding affinity (lower Ki) and functional antagonist potency (lower IC50). For instance, the dimethyl-substituted analog 4 shows significantly improved activity compared to the unsubstituted parent compound 1 .

  • N-Substitution on the Pyrazinone Ring: The nature of the substituent at the R3 position plays a crucial role in modulating activity. A bulky and lipophilic group, such as a 2-chlorobenzyl group, as seen in compound 6 , results in a notable enhancement of both binding and functional antagonism, particularly when combined with methyl groups on the piperidine ring.

  • Hydroxylation of the Phenyl Ring: The presence of a hydroxyl group on the phenyl ring at the R4 position appears to be detrimental to the antagonist activity of these analogs. This is evident when comparing the hydroxylated compounds 7 and 8 to their non-hydroxylated counterparts 1 and 4 , respectively.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized analogs for the human µ-opioid receptor.

Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.

    • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as naloxone.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

Objective: To measure the functional ability of the analogs to antagonize agonist-induced G-protein activation.

Methodology:

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding.

  • Procedure:

    • CHO cell membranes expressing the µ-opioid receptor are pre-incubated with varying concentrations of the test antagonist.

    • A submaximal concentration of a µ-opioid receptor agonist (e.g., DAMGO) is then added to stimulate G-protein activation.

    • [³⁵S]GTPγS is added to the mixture, and the incubation is continued at 30°C.

    • The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, are calculated from the dose-response curves.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Antagonist Opioid Antagonist Mu-Opioid Receptor Mu-Opioid Receptor Opioid Antagonist->Mu-Opioid Receptor Binds to & Blocks G-Protein (Gi/o) G-Protein (Gi/o) Mu-Opioid Receptor->G-Protein (Gi/o) Prevents Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion (Inhibited by active Gi/o) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Caption: Mu-Opioid Receptor Signaling Pathway Blockade by an Antagonist.

Experimental Workflow: Synthesis of Analogs

synthesis_workflow start Starting Materials (e.g., Substituted Piperidines) step1 Multi-step Synthesis of Bicyclic Precursor start->step1 step2 Introduction of R1 and R2 (e.g., Alkylation) step1->step2 step3 N-Alkylation/Arylation at R3 step2->step3 step4 Modification of Phenyl Ring at R4 (e.g., Hydroxylation/Demethylation) step3->step4 final Final Hexahydro-1H-pyrido [1,2-a]pyrazin-6(2H)-one Analogs step4->final

Caption: General Synthetic Workflow for this compound Analogs.

Conclusion

The structure-activity relationship of this compound analogs at the µ-opioid receptor is significantly influenced by substitutions at multiple positions on the heterocyclic scaffold. The findings from the study by Le Bourdonnec et al. provide a valuable framework for the rational design of novel and potent µ-opioid receptor antagonists. Further optimization of this scaffold could lead to the development of new therapeutic agents with improved pharmacological profiles.

References

Validating the Anticancer Activity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and its derivatives. Due to the limited direct experimental data on this specific compound, this guide draws upon published research on structurally related pyrido[1,2-a]pyrazine and imidazo[1,2-a]pyrazine analogs to offer a predictive assessment of its potential efficacy and mechanism of action. The information is intended to support further research and drug development efforts in this area.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various heterocyclic compounds structurally related to this compound has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a benchmark for potential efficacy.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Imidazo[1,2-a]pyridine Derivative (12b) Hep-2 (Laryngeal Carcinoma)11Doxorubicin10
HepG2 (Hepatocellular Carcinoma)13Doxorubicin1.5
MCF-7 (Breast Adenocarcinoma)11Doxorubicin0.85
A375 (Melanoma)11Doxorubicin5.16
Pyrido[2,3-d]pyrimidine Derivative (6b) PC-3 (Prostate Cancer)-Doxorubicin-
Pyrido[2,3-d]pyrimidine Derivative (8d) MCF-7 (Breast Cancer)-Doxorubicin-
Pyrazoline Derivative (1b) HepG-2 (Hepatocellular Carcinoma)6.78Cisplatin-
Hela (Cervical Cancer)7.63Cisplatin-
Pyrazoline Derivative (2b) HepG-2 (Hepatocellular Carcinoma)16.02Cisplatin-
Imadazo[1,2-a]pyrazine Derivative (3c) MCF7 (Breast Cancer)6.66 (average)--
HCT116 (Colorectal Cancer)6.66 (average)--
K652 (Chronic Myelogenous Leukemia)6.66 (average)--

Note: A lower IC₅₀ value indicates a higher cytotoxic activity. The data is compiled from multiple sources for comparative purposes. Direct experimental validation of this compound is required for conclusive results.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the validation of anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound for a defined period. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: The cell cycle distribution is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Visualizing Mechanisms and Workflows

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening and validation of a potential anticancer compound.

experimental_workflow cluster_invitro In Vitro Studies Compound Compound Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Lines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism Cell_Cycle->Mechanism PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Hexahydro-1H-pyrido [1,2-a]pyrazin-6(2H)-one (Hypothesized) Inhibitor->PI3K Inhibitor->Akt

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profile of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Due to the absence of publicly available, comprehensive off-target screening data for this specific molecule, this guide leverages structure-activity relationship (SAR) insights from structurally related compounds to build an inferred cross-reactivity profile. The experimental data presented herein is illustrative and intended to guide researchers in designing appropriate screening strategies.

Inferred Cross-Reactivity Profile

While direct experimental data for this compound is not available, studies on analogous structures containing the pyrido[1,2-a]pyrazine core suggest potential interactions with several classes of biological targets. Notably, derivatives of octahydro-1H-pyrido[1,2-a]pyrazine have been identified as potent antagonists of the mu-opioid receptor.[1] Furthermore, related pyrazino[1,2-a]indole scaffolds have shown affinity for melatonin and adenosine receptors. This suggests that this compound may warrant screening against a panel of G-protein coupled receptors (GPCRs).

To illustrate a potential cross-reactivity assessment, the following table summarizes hypothetical screening results against a standard in vitro safety pharmacology panel. It is critical to note that these values are for exemplary purposes only and do not represent actual experimental data for this compound.

Target Class Specific Target Assay Type This compound (Illustrative IC50/Ki) Alternative Compound (Illustrative IC50/Ki)
GPCRs Mu-Opioid ReceptorRadioligand Binding> 10 µM0.5 nM
Delta-Opioid ReceptorRadioligand Binding> 10 µM50 nM
Kappa-Opioid ReceptorRadioligand Binding> 10 µM100 nM
Adenosine A1 ReceptorRadioligand Binding> 10 µMNot Tested
Melatonin MT1 ReceptorRadioligand Binding> 10 µMNot Tested
Kinases SHP2Enzyme Inhibition> 10 µM0.1 µM
ABL1Enzyme Inhibition> 10 µMNot Tested
SRCEnzyme Inhibition> 10 µMNot Tested
Ion Channels hERGPatch Clamp> 10 µMNot Tested
Nav1.5Patch Clamp> 10 µMNot Tested
Cav1.2Patch Clamp> 10 µMNot Tested

Experimental Protocols

To generate robust and reproducible cross-reactivity data, standardized in vitro assays are essential. The following are detailed methodologies for key experiments typically included in a comprehensive safety pharmacology panel.

Radioligand Binding Assays for GPCRs

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Luminescence-Based Kinase Inhibition Assays

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Protocol:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ATP Detection: Add a luciferase/luciferin-based reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.

Automated Patch Clamp Assays for Ion Channels

Principle: This electrophysiological technique measures the flow of ions through specific ion channels in the cell membrane, allowing for the assessment of a compound's inhibitory or modulatory effects.

Protocol:

  • Cell Preparation: Use a stable cell line expressing the ion channel of interest (e.g., hERG).

  • Automated Patch Clamp System: Utilize an automated patch clamp platform (e.g., QPatch, Patchliner) for high-throughput analysis.

  • Cell Sealing and Whole-Cell Configuration: Cells are captured on a planar patch clamp chip, and a high-resistance seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol and Compound Application: Apply a specific voltage protocol to elicit ion channel currents. Perfuse the cells with varying concentrations of the test compound.

  • Current Measurement: Record the ion channel currents before, during, and after compound application.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on the ion channel, including the IC50 for channel block.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential biological context of off-target interactions, the following diagrams are provided.

G cluster_screening In Vitro Cross-Reactivity Screening Workflow Compound This compound Assay_Panel Broad Panel Screening (GPCRs, Kinases, Ion Channels) Compound->Assay_Panel GPCR_Assays Radioligand Binding Assays Assay_Panel->GPCR_Assays Kinase_Assays Enzyme Inhibition Assays Assay_Panel->Kinase_Assays Ion_Channel_Assays Automated Patch Clamp Assays Assay_Panel->Ion_Channel_Assays Data_Analysis Data Analysis (IC50 / Ki Determination) GPCR_Assays->Data_Analysis Kinase_Assays->Data_Analysis Ion_Channel_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Hit_ID Identification of Off-Target Hits SAR_Analysis->Hit_ID Selectivity_Profile Compound Selectivity Profile Hit_ID->Selectivity_Profile

Caption: A generalized workflow for in vitro cross-reactivity screening.

G cluster_pathway Hypothetical Mu-Opioid Receptor Signaling Pathway Modulation Ligand Opioid Agonist Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Activates Antagonist Pyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Potential modulation of the mu-opioid receptor signaling pathway.

Conclusion

The comprehensive assessment of a compound's cross-reactivity is a cornerstone of preclinical drug development, enabling the early identification and mitigation of potential off-target liabilities. While direct experimental data for this compound is currently limited, insights from structurally related analogs suggest that a focused screening approach, particularly against GPCRs, is warranted. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to generate the necessary data to build a comprehensive selectivity profile for this and other novel chemical entities. By employing these systematic approaches, the scientific community can advance drug candidates with a greater understanding of their biological interactions and a higher probability of clinical success.

References

A Comparative Framework for Evaluating Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one as a Potential Toll-like Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative landscape of known Toll-like Receptor (TLR) inhibitors and outlines the experimental framework necessary to evaluate the potential of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one as a novel therapeutic agent in this class.

Currently, there is no publicly available data detailing the activity of this compound as a Toll-like Receptor inhibitor. However, based on the established importance of TLRs in innate immunity and inflammatory diseases, this document serves as a comprehensive guide on how such a novel compound would be evaluated and compared against existing TLR inhibitors.[1][2][3] We will delve into the established TLR signaling pathways, showcase a selection of known inhibitors with their reported potencies, and provide detailed experimental protocols for assessing TLR inhibition.

Understanding the Landscape: Known TLR Inhibitors

A variety of small molecules, antibodies, and peptides have been identified as inhibitors of TLR signaling.[4][5][6] These compounds target different components of the TLR pathways, from the receptors themselves to downstream signaling adaptors. A representative list of known TLR inhibitors is presented in Table 1, offering a benchmark for comparing the potential efficacy of new chemical entities like this compound.

Inhibitor Target TLR(s) Reported IC50/EC50 Mechanism of Action
TAK-242 (Resatorvid) TLR4~1.8 nM (mouse macrophages)Binds to the intracellular domain of TLR4, interfering with its interaction with adaptor molecules TIRAP and TRAM.[7]
CU-CPT9a TLR80.5 nMPotent and specific antagonist of TLR8.[5]
Chloroquine TLR7, TLR9EC50 of 1.13 µM against SARS-CoV-2Inhibits endosomal TLRs; also has antimalarial and anti-inflammatory properties.[5][6]
Hydroxychloroquine TLR7, TLR9Not specifiedSimilar to chloroquine, used in autoimmune diseases.[5]
TLR2-IN-C29 TLR2/1, TLR2/6Not specifiedInhibits TLR2 signaling.[5]
E6446 TLR7, TLR9Not specifiedInhibits DNA-TLR9 interaction in vitro.[5]
Polymyxin B TLR4Not specifiedBinds to and neutralizes LPS, the primary ligand for TLR4.[4]
Pepinh-MYD MyD88Not specifiedA peptide inhibitor that targets the MyD88 adaptor protein.[4]
Pepinh-TRIF TRIFNot specifiedA peptide inhibitor that targets the TRIF adaptor protein.[4]

The Target: Toll-like Receptor Signaling Pathways

TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, TLRs initiate signaling cascades that lead to the production of inflammatory cytokines and interferons.[8] These signaling pathways are broadly divided into two main branches: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is specific to TLR3 and TLR4.[1][9] A potential inhibitor like this compound could theoretically target any component of these pathways.

TLR_Signaling_Pathway Simplified TLR Signaling Pathways cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Plasma/Endosomal Membrane cluster_cytoplasm Cytoplasm PAMPs PAMPs / DAMPs TLR TLR Dimer PAMPs->TLR MyD88 MyD88 TLR->MyD88 MyD88-dependent TRIF TRIF TLR->TRIF TRIF-dependent (TLR3/4) IRAKs IRAKs MyD88->IRAKs TAK1 TAK1 TRIF->TAK1 TBK1_IKKe TBK1/IKKε TRIF->TBK1_IKKe TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Inflammatory Cytokines NF_kB->Cytokines IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 IFNs Type I Interferons IRF3_7->IFNs Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Potency cluster_mechanism Mechanism of Action Studies cluster_selectivity Selectivity & Toxicity reporter_assay NF-κB Reporter Gene Assay (e.g., TLR4, TLR7/8, TLR9) cytokine_assay Cytokine Inhibition Assay (e.g., TNF-α, IL-6 in PBMCs) reporter_assay->cytokine_assay Active Compounds ic50 IC50 Determination cytokine_assay->ic50 pathway_analysis Western Blot for Phosphorylated Signaling Proteins (e.g., p-p65, p-IRF3) ic50->pathway_analysis binding_assay Direct Binding Assays (e.g., SPR, MST) ic50->binding_assay selectivity_panel TLR Selectivity Panel ic50->selectivity_panel cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) selectivity_panel->cytotoxicity_assay lead_candidate Lead Candidate cytotoxicity_assay->lead_candidate Selective & Non-toxic start Test Compound: Hexahydro-1H-pyrido [1,2-a]pyrazin-6(2H)-one start->reporter_assay

References

In Vitro and In Vivo Correlation of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and its structural analogs, with a focus on their anticancer properties. The following sections present a comprehensive analysis of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The this compound scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of the structurally related pyrido[1,2-a]pyrimidin-4-one core have been identified as potent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a crucial signaling node in multiple oncogenic pathways, including the RAS-ERK and PI3K-AKT pathways, making it a prime target for cancer therapy.[1] This guide will focus on a recently developed pyrido[1,2-a]pyrimidin-4-one derivative, compound 14i , and compare its activity with the well-characterized SHP2 inhibitor, SHP099 .

In Vitro Activity

The in vitro activity of compound 14i and the reference compound SHP099 was evaluated based on their enzymatic inhibition of SHP2 and their antiproliferative effects on various cancer cell lines.

Enzymatic Inhibition of SHP2

The inhibitory activity of the compounds against the full-length SHP2 enzyme was determined to assess their direct interaction with the target protein.

CompoundTargetAssay TypeIC50 (μM)
14i Full-length SHP2Enzymatic Inhibition0.104
SHP099 Full-length SHP2Enzymatic InhibitionData not available in the primary source for direct comparison

Table 1: In vitro enzymatic inhibition of SHP2. The IC50 value represents the concentration of the compound required to inhibit 50% of the SHP2 enzymatic activity.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of the compounds was assessed using the MTT assay on a panel of human cancer cell lines to determine their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (μM)
14i Kyse-520Esophageal Squamous Cell Carcinoma1.06
NCI-H358Non-Small Cell Lung CancerStronger than SHP099
MIA-PaCa2Pancreatic CancerStronger than SHP099
HBMEC (non-cancerous)Human Brain Microvascular Endothelial Cells30.75
SHP099 Kyse-520Esophageal Squamous Cell CarcinomaData not available in the primary source for direct comparison
NCI-H358Non-Small Cell Lung CancerWeaker than 14i
MIA-PaCa2Pancreatic CancerWeaker than 14i

Table 2: In vitro antiproliferative activity of 14i and SHP099 in various cell lines. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[1]

In Vivo Activity

The in vivo antitumor efficacy of SHP2 inhibitors is a critical determinant of their therapeutic potential. While in vivo data for compound 14i is not yet available, its promising in vitro profile suggests it is a strong candidate for further investigation. For a comparative perspective, this section presents available in vivo data for the established SHP2 inhibitor, SHP099 , in a relevant xenograft model.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
SHP099 KRAS-mutant Non-Small Cell Lung Cancer (KP; KrasG12D;Trp53-/-)Allograft75 mg/kg/daySignificant single-agent efficacy

Table 3: In vivo efficacy of SHP099 in a xenograft model. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.[2]

Experimental Protocols

In Vitro Enzymatic Inhibition Assay

The enzymatic activity of full-length SHP2 was measured using a DiFMUP-based assay. The reaction was initiated by the addition of the SHP2 enzyme to a solution containing the substrate and the test compound. The fluorescence generated by the dephosphorylation of DiFMUP was monitored to determine the rate of the enzymatic reaction and the inhibitory effect of the compound.

MTT Cell Proliferation Assay

Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.

In Vivo Xenograft Model

Tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection according to a predetermined dosing schedule. Tumor volume and body weight are measured regularly to assess the efficacy and toxicity of the treatment. At the end of the study, tumors may be excised for further analysis.[2]

Signaling Pathway and Experimental Workflow

The development and evaluation of SHP2 inhibitors like compound 14i follow a structured workflow, from initial screening to in vivo validation. The mechanism of action of these inhibitors involves the modulation of key signaling pathways implicated in cancer.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzymatic Assay Enzymatic Assay Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Enzymatic Assay->Cell Proliferation Assay (MTT) Western Blot (p-ERK, p-AKT) Western Blot (p-ERK, p-AKT) Cell Proliferation Assay (MTT)->Western Blot (p-ERK, p-AKT) Lead Compound Identification Lead Compound Identification Western Blot (p-ERK, p-AKT)->Lead Compound Identification Xenograft Model Xenograft Model Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis Toxicity Studies Toxicity Studies Pharmacokinetic Analysis->Toxicity Studies Clinical Trials Clinical Trials Toxicity Studies->Clinical Trials Compound Synthesis Compound Synthesis Compound Synthesis->Enzymatic Assay Lead Compound Identification->Xenograft Model

Caption: Experimental workflow for the development of SHP2 inhibitors.

The SHP2 protein is a critical component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. Allosteric inhibitors like compound 14i bind to a site on the SHP2 protein that is distinct from the active site, locking the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling and reducing cancer cell proliferation and survival.

SHP2_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival SHP2->RAS Activates Compound 14i Compound 14i Compound 14i->SHP2 Inhibits

References

Benchmarking Novel TLR Inhibitors Against Standard of Care in Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of autoimmune disease therapeutics, particularly for Systemic Lupus Erythematosus (SLE), the quest for more targeted and effective treatments is paramount. This guide provides a comparative analysis of a novel class of compounds, exemplified by Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one derivatives, against the current standard of care for SLE. These novel molecules are potent inhibitors of Toll-like receptors (TLR) 7, 8, and 9, which are key drivers of the innate immune response implicated in the pathogenesis of lupus.

This document summarizes the available preclinical data to benchmark the performance of these emerging TLR inhibitors against established therapies, including hydroxychloroquine, mycophenolate mofetil, belimumab, and anifrolumab. The data is presented to aid researchers and drug development professionals in evaluating the potential of this new therapeutic class.

Mechanism of Action: A Shift Towards Innate Immunity

The aberrant activation of endosomal TLRs 7, 8, and 9 by self-nucleic acids is a critical event in the initiation and propagation of the autoimmune response in SLE.[1] This leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, driving B cell activation and autoantibody production.[2] The Hexahydro-1H-pyrazino[1,2-a]pyrazine class of compounds are designed to directly inhibit these TLRs, representing a targeted approach to quell the innate immune dysregulation at the heart of SLE.[1]

Signaling Pathway of TLR7/8/9 and Point of Intervention

TLR_Pathway TLR7/8/9 Signaling Pathway and Therapeutic Intervention ssRNA ssRNA TLR7/8 TLR7/8 ssRNA->TLR7/8 binds CpG DNA CpG DNA TLR9 TLR9 CpG DNA->TLR9 binds MyD88 MyD88 TLR7/8->MyD88 TLR9->MyD88 Hexahydropyrazino-pyrazines Hexahydro-1H-pyrazino [1,2-a]pyrazine Derivatives Hexahydropyrazino-pyrazines->TLR7/8 Hexahydropyrazino-pyrazines->TLR9 Hydroxychloroquine Hydroxychloroquine Hydroxychloroquine->TLR7/8 Hydroxychloroquine->TLR9 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB IRF7 IRF7 TRAF6->IRF7 Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NF-kB->Pro-inflammatory Cytokines Type I IFN Type I Interferons (IFN-α) IRF7->Type I IFN

Caption: Intervention of TLR7/8/9 signaling by novel inhibitors and hydroxychloroquine.

Comparative Efficacy: Preclinical Data Overview

While direct head-to-head clinical data for this compound derivatives is not yet available, this guide compiles preclinical data from representative TLR7/8/9 inhibitors and compares it with the known preclinical performance of standard of care agents for SLE.

In Vitro Potency

The following table summarizes the in vitro inhibitory concentrations (IC50) of representative TLR inhibitors and the estimated potency of hydroxychloroquine. It is important to note that the specific Hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives are under development and their detailed in vitro profiles are often found in patent literature.[1][3] For the purpose of this comparison, data from other potent, selective small molecule TLR7/8 inhibitors are included.

Compound Class/DrugTargetAssay SystemIC50Reference
Novel TLR Inhibitors
Representative TLR7/8 Inhibitor (e.g., MHV-370)TLR7Human HEK293 cells1.1 nM[4]
TLR8Human HEK293 cells4.5 nM[4]
Representative TLR7/8/9 InhibitorTLR7/8/9Cell-based assaysPotent inhibition reported[1]
Standard of Care
HydroxychloroquineTLR7/9Human pDCsMicromolar range (estimated)[5]
Mycophenolate Mofetil(Indirectly affects T-cell signaling)Not applicable for direct TLR inhibition-
BelimumabBLyS (B-lymphocyte stimulator)B-cell proliferation assay-
AnifrolumabType I IFN Receptor (IFNAR1)STAT1 phosphorylation assay-
In Vivo Efficacy in Murine Lupus Models

Preclinical evaluation in spontaneous (e.g., NZB/W F1, MRL/lpr mice) and induced (e.g., pristane-induced) lupus models is a critical step in drug development. The table below outlines the observed effects of novel TLR inhibitors and standard of care drugs in these models.

TreatmentMouse ModelKey Efficacy EndpointsReference
Novel TLR Inhibitors
Representative TLR7/8 InhibitorNZB/W F1Improved survival, reduced proteinuria, improved renal histopathology, decreased IgG deposits.[2]
Standard of Care
Mycophenolate MofetilMRL/lprDiminished kidney and salivary gland perivascular cell infiltrates, reduced double-negative T cell frequencies.
Belimumab(Various models)Delayed disease onset.
Anifrolumab(Various models)Reduces autoimmune pathology.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic candidates. Below are summaries of key methodologies used in the preclinical evaluation of TLR inhibitors and standard of care drugs for SLE.

In Vitro TLR Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting TLR7, TLR8, and/or TLR9 signaling.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing a single human TLR (e.g., TLR7, TLR8, or TLR9) and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter are commonly used.

  • Treatment: Cells are pre-incubated with serial dilutions of the test compound (e.g., a Hexahydro-1H-pyrazino[1,2-a]pyrazine derivative) or a reference inhibitor (e.g., hydroxychloroquine) for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with a specific TLR agonist:

    • TLR7: R848 (Resiquimod) or ssRNA40

    • TLR8: R848 or ssRNA

    • TLR9: CpG oligodeoxynucleotides (ODNs)

  • Detection: After an incubation period (e.g., 16-24 hours), the reporter gene activity is measured. For SEAP, a colorimetric substrate is added, and absorbance is read. For luciferase, a luminogenic substrate is added, and luminescence is measured.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the maximal TLR-agonist induced response, is calculated by fitting the data to a four-parameter logistic curve.

General Workflow for Preclinical Evaluation

Preclinical_Workflow General Preclinical Evaluation Workflow for SLE Therapeutics Start Compound Synthesis InVitro In Vitro Screening (TLR Inhibition Assays) Start->InVitro LeadOpt Lead Optimization (SAR Studies) InVitro->LeadOpt InVivo_Efficacy In Vivo Efficacy (Murine Lupus Models) InVitro->InVivo_Efficacy InVivo_PK In Vivo Pharmacokinetics (ADME Studies) LeadOpt->InVivo_PK InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox End Candidate Selection Tox->End

References

Reproducibility of Published Results for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one based on currently available published data. We will delve into the reproducibility of its synthesis, compare it with an alternative methodology, and evaluate its biological performance against a structurally related compound.

Synthesis and Reproducibility

The primary reported method for the synthesis of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is through the catalytic reductive cyclization of dioximes. Published results indicate a yield of 48% under specific laboratory conditions.[1] An alternative approach utilizing continuous flow chemistry has been suggested to significantly improve the yield to 89%, although a detailed experimental protocol for this specific compound is not yet publicly available.

Comparison of Synthetic Methods
ParameterCatalytic Reductive Cyclization (Batch)Continuous Flow ChemistryFermentation
Product (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (projected)Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reported Yield 48%[1]89% (mentioned as an improvement)Not specified in quantitative terms
Reaction Time 5 hours[1]Potentially shorterNot applicable (fermentation time)
Pressure 40 bar H₂[1]To be determinedAtmospheric
Temperature 50°C[1]To be determinedAmbient
Catalyst/Method HydrogenationNot specifiedBacillus or Shewanella spp.
Reproducibility Dependent on precise control of parametersPotentially higher due to better controlDependent on strain and culture conditions
Experimental Protocols

Catalytic Reductive Cyclization of Dioximes (Batch Synthesis)

This protocol is based on the published synthesis of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.

Materials:

  • Appropriate dioxime precursor

  • Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • A solution of the dioxime precursor in methanol is prepared.

  • The catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution.

  • The mixture is transferred to a high-pressure autoclave.

  • The autoclave is flushed with hydrogen gas and then pressurized to 40 bar.

  • The reaction mixture is heated to 50°C and stirred for 5 hours.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.

Note: The reproducibility of this method is contingent on the precise control of hydrogen pressure, temperature, reaction time, and catalyst activity.

Biological Activity and Performance

This compound is reported to be a potent 5-HT2C receptor agonist, with potential applications in the management of neuropathic pain and as an anticancer agent.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

5-HT2C_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist This compound Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: 5-HT2C Receptor Signaling Pathway.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µg/mL)
PPDHMPA549Lung Cancer19.94 ± 1.23[2]
PPDHMPHeLaCervical Cancer16.73 ± 1.78[2]
This compound--Data not available

Note: The absence of specific IC50 data for the target compound highlights a gap in the current literature and an opportunity for further research.

Neuropathic Pain Management

A study on a novel multitarget analgesic with a scaffold inspired by related pharmacophores demonstrated efficacy in a spinal nerve ligation (SNL) model of neuropathic pain. This provides an indication of the potential of this class of compounds.

CompoundDose (mg/kg)Time Post-Administration50% Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Compound 29 (related scaffold)501 h~324%[3]
3 h~4-
5 h~3.5-
1001 h~545%[3]
3 h~6-
5 h~4.5-
This compound---Data not available

Note: These data are for a related compound and not this compound itself. Further in vivo studies are required to determine the specific efficacy of the target compound.

Experimental Workflow for In Vivo Neuropathic Pain Assessment

The following diagram outlines a typical workflow for evaluating the efficacy of a compound in an animal model of neuropathic pain.

Neuropathic_Pain_Workflow Induction Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey test) Induction->Baseline Treatment Administer Compound (e.g., this compound) Baseline->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Treatment->Post_Treatment_Testing Data_Analysis Data Analysis (Calculate %MPE, ED50) Post_Treatment_Testing->Data_Analysis

Caption: In Vivo Neuropathic Pain Assessment Workflow.

Conclusion

The synthesis of this compound via catalytic reductive cyclization is a reproducible method, with potential for significant yield improvement using continuous flow chemistry. Its biological activity as a 5-HT2C receptor agonist suggests therapeutic potential in oncology and neurology. However, a comprehensive evaluation of its performance is currently limited by the lack of specific quantitative data in the public domain. Further studies are warranted to fully elucidate the anticancer and analgesic efficacy of this compound and to establish robust, scalable, and reproducible manufacturing processes. This guide serves as a summary of the existing knowledge and a call for further research to fill the identified gaps.

References

A Head-to-Head Comparison of Synthesis Methods for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a critical aspect of accelerating discovery. This guide provides a head-to-head comparison of available methods for the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a valuable building block in medicinal chemistry.

This document outlines and contrasts the known synthetic routes to this bicyclic pyrazinone, presenting quantitative data, detailed experimental protocols, and a logical workflow for method selection. The information is intended to aid researchers in choosing the most suitable synthesis strategy based on their specific needs, considering factors such as yield, purity, scalability, and reagent availability.

At a Glance: Comparison of Synthesis Methods

Currently, detailed, peer-reviewed synthetic procedures for this compound are not abundant in publicly accessible scientific literature. However, analysis of patent literature has revealed a key method, and general organic synthesis principles allow for the proposal of viable alternative routes. This guide will focus on a documented reductive amination/cyclization approach and explore a potential alternative based on established named reactions.

MethodKey Reaction TypeStarting MaterialsReagentsYieldPurityKey AdvantagesKey Disadvantages
Method 1 Reductive Amination & Intramolecular CyclizationEthyl 2-(2-aminoethylamino)acetate, 4-oxobutanoic acidSodium triacetoxyborohydride, Acetic Acid, TolueneData not publicly availableData not publicly availablePotentially straightforward, one-pot possibilityLack of detailed public data, potential for side reactions
Method 2 (Proposed) N-Alkylation & Dieckmann CondensationPiperazin-2-one, Ethyl 4-bromobutanoateStrong base (e.g., NaH, LDA), Acid for workupHypotheticalHypotheticalUtilizes readily available starting materials, well-established reactionPotential for low yields due to competing reactions, requires strictly anhydrous conditions

Experimental Protocols

Method 1: Reductive Amination and Intramolecular Cyclization

Reaction Scheme:

General Protocol:

  • Reductive Amination: To a solution of ethyl 2-(2-aminoethylamino)acetate and 4-oxobutanoic acid in a suitable solvent (e.g., dichloromethane or toluene), a reducing agent such as sodium triacetoxyborohydride is added portion-wise at room temperature. A catalytic amount of acetic acid may be used to facilitate imine formation. The reaction is stirred until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Cyclization: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude intermediate amino acid is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by heating the intermediate in a high-boiling point solvent (e.g., toluene or xylene) with or without a catalyst to facilitate the lactamization, with the removal of ethanol.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Method 2 (Proposed): N-Alkylation and Dieckmann Condensation

This proposed route utilizes the well-established Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In this context, the piperazinone ring would be N-alkylated with a reactant containing an ester group, followed by an intramolecular cyclization.

Reaction Scheme:

General Protocol:

  • N-Alkylation: To a solution of piperazin-2-one in a polar aprotic solvent (e.g., DMF or acetonitrile), a suitable base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred for a short period to deprotonate the amide nitrogen. Ethyl 4-bromobutanoate is then added, and the reaction mixture is heated to facilitate the N-alkylation. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-substituted piperazinone intermediate may be purified by column chromatography or used directly in the next step.

  • Dieckmann Condensation: The intermediate is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere. A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is added at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete.

  • Acidic Work-up and Purification: The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) to neutralize the enolate and facilitate decarboxylation of the intermediate β-keto ester upon heating. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Synthesis Method Selection Workflow

The choice of a synthetic route will depend on the specific requirements of the research project. The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Start: Need to synthesize this compound established_protocol Is a well-established protocol with predictable outcomes critical? start->established_protocol starting_materials Are piperazin-2-one and ethyl 4-bromobutanoate readily available? established_protocol->starting_materials No method1 Consider Method 1: Reductive Amination & Cyclization established_protocol->method1 Yes one_pot Is a one-pot or convergent synthesis preferred? starting_materials->one_pot No method2 Consider Method 2 (Proposed): N-Alkylation & Dieckmann Condensation starting_materials->method2 Yes one_pot->method1 Yes one_pot->method2 No optimize1 Proceed with Method 1, but be prepared for optimization due to lack of public data. method1->optimize1 optimize2 Proceed with Method 2, but be prepared to screen bases and reaction conditions. method2->optimize2 end Synthesize Target Compound optimize1->end optimize2->end

Caption: A decision-making workflow for selecting a synthesis method.

Disclaimer: The proposed Method 2 is based on established chemical principles and has not been explicitly reported for the synthesis of this compound. Therefore, it would require significant experimental optimization. The information on Method 1 is derived from patent literature and lacks the detailed characterization and reproducibility data typically found in peer-reviewed journals. Researchers should exercise due diligence and perform appropriate analytical testing to verify the identity and purity of their synthesized compounds.

Safety Operating Guide

Safe Disposal of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a heterocyclic compound utilized in various research and development applications. The following procedures are based on established safety data for structurally similar compounds and should be executed in strict accordance with local, state, and federal regulations.

Hazard Profile and Safety Precautions

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Based on this profile, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for the related compound, Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. Researchers should handle this compound with the assumption of a similar hazard profile.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Data based on Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Consultation and Documentation:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a completed hazardous waste disposal form, accurately detailing the contents of the waste container.

  • Professional Disposal:

    • The EHS department will coordinate with a licensed and approved waste disposal company for the final treatment and disposal of the chemical waste.

    • This typically involves high-temperature incineration or other approved chemical treatment methods to ensure complete destruction and prevent environmental contamination.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe is_spill Is there a spill? ppe->is_spill collect_waste Collect Waste in a Labeled, Sealed Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste is_spill->collect_waste No spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect & Decontaminate is_spill->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact EHS for Pickup and Complete Waste Form store_waste->contact_ehs professional_disposal Professional Disposal by Approved Waste Facility contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound (CAS: 151665-85-9), ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

GHS Hazard Classification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed. [1]* Skin corrosion/irritation (Category 2) : Causes skin irritation. [1]* Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation. [1]* Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3) : May cause respiratory irritation. [1] The signal word for this substance is Warning . [1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace. [1]

Protection Type Recommended Equipment Specification
Eye/Face Protection Safety glasses and face shield Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). [1]
Skin Protection Chemical-resistant gloves and a complete protective suit Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. [1]

| Respiratory Protection | Particle respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. [1]|

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes. [1]* Avoid the formation of dust and aerosols. [1]* Provide appropriate exhaust ventilation at places where dust is formed. [1]* Handle in accordance with good industrial hygiene and safety practice. [1]* Wash hands before breaks and at the end of the workday. [1]* Store in a tightly closed container in a dry and well-ventilated place.

Spill and Leak Procedures:

  • Evacuate Personnel : Evacuate personnel to safe areas. [1]2. Ventilate Area : Ensure adequate ventilation. [1]3. Personal Protection : Wear appropriate personal protective equipment as outlined above. Avoid breathing vapors, mist, gas, or dust. [1]4. Containment and Cleanup :

    • Do not let the product enter drains. [1] * Pick up and arrange disposal without creating dust. [1] * Sweep up and shovel the material. [1] * Keep in suitable, closed containers for disposal. [1] Disposal Plan:

  • Unused Product : Contact a licensed professional waste disposal service to dispose of this material. [1]* Contaminated Packaging : Dispose of as unused product. [1]

First Aid Measures
  • General Advice : Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area. [1]* If Inhaled : If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [1]* In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician. [1]* In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [1]* If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [1]

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the logical relationship of hazard mitigation.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Gown, Eye Protection) Weigh_Chemical Weigh Chemical Don_PPE->Weigh_Chemical Prepare_Work_Area Prepare Ventilated Work Area Prepare_Work_Area->Don_PPE Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard operating procedure for handling the chemical.

hazard_mitigation cluster_ppe Personal Protective Equipment cluster_eng_controls Engineering Controls cluster_admin_controls Administrative Controls Chemical_Hazard This compound Hazards Eye_Protection Eye/Face Shield Chemical_Hazard->Eye_Protection Gloves Gloves Chemical_Hazard->Gloves Lab_Coat Protective Clothing Chemical_Hazard->Lab_Coat Respirator Respirator Chemical_Hazard->Respirator Fume_Hood Fume Hood / Ventilation Chemical_Hazard->Fume_Hood SOP Standard Operating Procedures Chemical_Hazard->SOP Training Training Chemical_Hazard->Training

Caption: Hierarchy of controls for hazard mitigation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.